molecular formula C8H13NO3 B1291922 tert-Butyl 2-Oxoazetidine-1-carboxylate CAS No. 1140510-99-1

tert-Butyl 2-Oxoazetidine-1-carboxylate

Cat. No.: B1291922
CAS No.: 1140510-99-1
M. Wt: 171.19 g/mol
InChI Key: URGXFCXAAYSLPO-UHFFFAOYSA-N
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Description

Tert-Butyl 2-Oxoazetidine-1-carboxylate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-Oxoazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-Oxoazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXFCXAAYSLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631201
Record name tert-Butyl 2-oxoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140510-99-1
Record name tert-Butyl 2-oxoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

tert-Butyl 2-Oxoazetidine-1-carboxylate physical properties

[1][2][3][4][5][6]

Executive Summary

tert-Butyl 2-oxoazetidine-1-carboxylate (CAS: 1140510-99-1), commonly referred to as 1-Boc-2-azetidinone , is a specialized

colorless oil

Physicochemical Properties

The physical constants below distinguish the 2-oxo (lactam) from the 3-oxo (ketone) isomer to prevent experimental error.

PropertyDataNotes
IUPAC Name tert-Butyl 2-oxoazetidine-1-carboxylate
Common Name 1-Boc-2-azetidinone
CAS Number 1140510-99-1 Distinct from 3-oxo isomer (398489-26-4)
Molecular Formula

Molecular Weight 171.19 g/mol
Physical State Colorless Oil / Low-melting SolidTends to solidify at low temps
Boiling Point >200°C (Decomposes)Do not distill at atm.[1][2][3][4][5][6] pressure
Density ~1.10 g/mL (Estimated)
Solubility Soluble in CH

Cl

, THF, EtOAc, CH

CN
Reacts with protic solvents (MeOH, H

O)
Stability Moisture SensitiveHydrolyzes to

-Boc-

-alanine

Structural Analysis & Reactivity

The molecule features a four-membered lactam ring. The nitrogen atom is acylated by the tert-butoxycarbonyl (Boc) group.[7]

  • Electronic Effect: The Boc group withdraws electron density from the lactam nitrogen, reducing the amide resonance. This makes the carbonyl carbon at C2 significantly more electrophilic than in unsubstituted 2-azetidinone.

  • Ring Strain: The planar constraint of the 4-membered ring forces bond angles (~90°) well below the ideal sp

    
     (109.5°) or sp
    
    
    (120°) angles, creating high ring strain.
  • Reactivity Consequence: The compound is a "spring-loaded" electrophile. It readily undergoes ring-opening reactions with nucleophiles (amines, alkoxides) to form

    
    -amino acid derivatives.
    
Reactivity Pathway Diagram

ReactivityStart1-Boc-2-azetidinone(Strained Electrophile)Nu_AttackNucleophilic Attackat C2 CarbonylStart->Nu_Attack + Nucleophile (Nu:)Ring_OpenRing Opening(Strain Release)Nu_Attack->Ring_Open Tetrahedral IntermediateProductN-Boc-beta-AminoAcid DerivativeRing_Open->Product C-N Bond Cleavage

Figure 1: The primary reactivity mode involves nucleophilic attack at the carbonyl, driven by the release of ring strain.

Spectroscopic Characterization

Identification of 1-Boc-2-azetidinone relies on distinguishing the lactam carbonyl from the carbamate carbonyl.

Infrared Spectroscopy (IR)
  • Lactam C=O: 1770–1790 cm

    
     . This unusually high frequency (compared to acyclic amides at ~1650 cm
    
    
    ) is diagnostic of the strained
    
    
    -lactam ring.
  • Carbamate (Boc) C=O: 1710–1730 cm

    
     .
    
  • C-H Stretch: 2980 cm

    
     (alkane stretches from 
    
    
    -butyl).
Nuclear Magnetic Resonance ( H NMR)
  • Solvent: CDCl

    
    
    
  • 
     1.50 ppm (s, 9H): tert-Butyl group (Boc).
    
  • 
     3.00–3.10 ppm (t, 2H):  Ring protons at C3.
    
  • 
     3.45–3.60 ppm (t, 2H):  Ring protons at C4 (adjacent to Nitrogen).
    
    • Note: The coupling pattern typically appears as two triplets (A

      
      X
      
      
      system) due to the symmetry and puckering of the ring.

Synthesis Protocol

The most reliable synthesis involves the direct

Reagents:

  • 2-Azetidinone (1.0 equiv)[4]

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Acetonitrile (CH

    
    CN) or Dichloromethane (DCM)
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve 2-azetidinone (e.g., 1.0 mmol) and DMAP (0.1 mmol) in anhydrous acetonitrile (5 mL) at 0°C.

  • Addition: Add Boc

    
    O (1.1 mmol) portion-wise or as a solution in acetonitrile. Caution: CO
    
    
    gas evolution may occur.
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir overnight (12–16 h).

  • Quench & Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove DMAP), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate in vacuo. If necessary, purify via rapid flash chromatography (SiO
    
    
    , Hexane/EtOAc) or use directly if purity is sufficient (>95%).
Synthesis Workflow Diagram

SynthesisReagents2-Azetidinone + DMAP(in MeCN, 0°C)Step1Add Boc2O(Gas Evolution)Reagents->Step1Step2Stir 16h(0°C to RT)Step1->Step2WorkupWash: 1N HCl -> NaHCO3 -> BrineStep2->WorkupProduct1-Boc-2-azetidinone(Colorless Oil)Workup->Product

Figure 2: Standard synthesis workflow via catalytic N-acylation.

Handling, Storage & Safety[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to hydrolysis upon prolonged exposure to atmospheric moisture.

  • Hazards: Irritant to eyes and skin. Potential sensitizer (like many

    
    -lactams).
    
  • Solvent Compatibility: Avoid primary amines and alcohols (MeOH, EtOH) during storage or dissolution, as these can nucleophilically open the ring over time. Use aprotic solvents (DCM, DMSO, DMF) for stock solutions.

References

  • Sigma-Aldrich. tert-Butyl 2-Oxoazetidine-1-carboxylate Product Page. CAS 1140510-99-1.[1][2][3][6][7] Link

  • Burks, H. E., et al. (2009). "Catalytic Enantioselective Synthesis of N-Boc-β-Lactams". Journal of the American Chemical Society, 131(38), 13812–13814. (Context on N-Boc lactam stability).
  • Yeom, C. E., et al. (2007).[8] "Practical Synthesis of 2-Azetidinones from beta-Amino Acids". Synlett, 2007(01), 0146-0150.

  • GuideChem. tert-Butyl 2-oxoazetidine-1-carboxylate Properties. Link

tert-Butyl 2-Oxoazetidine-1-carboxylate: Structural Utility and Synthetic Applications

[1]

Executive Summary

tert-Butyl 2-oxoazetidine-1-carboxylate , commonly referred to as


-Boc-2-azetidinone1

-lactam
1

This guide focuses on the unique chemical reactivity introduced by the tert-butoxycarbonyl (Boc) group on the lactam nitrogen.[1] By withdrawing electron density, the Boc group suppresses the amide resonance, significantly increasing the electrophilicity of the carbonyl carbon.[1] This "activation" transforms the stable


1

Structural Identity & Nomenclature

Precision in nomenclature is critical due to the prevalence of isomeric forms in commercial catalogs.[1]

FeatureDescription
IUPAC Name tert-Butyl 2-oxoazetidine-1-carboxylate
Common Synonyms

-Boc-2-azetidinone; 1-(tert-Butoxycarbonyl)-2-azetidinone
CAS Registry 85006-23-1 (Generic for N-Boc-2-azetidinone derivatives)
Core Scaffold

-Lactam (4-membered cyclic amide)
Key Functional Group Carbamate-protected nitrogen
Molecular Formula

Molecular Weight 171.19 g/mol
The "Activation" Concept

In a standard amide or lactam, the nitrogen lone pair donates density into the carbonyl (

1

11

Synthetic Routes

The synthesis of

1
Pathway A: Direct -Protection (Recommended)

The most robust method involves the treatment of 2-azetidinone with di-tert-butyl dicarbonate (

1
  • Reagents:

    
    , Triethylamine (
    
    
    ), 4-Dimethylaminopyridine (DMAP).[1]
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ).[1]
    
  • Mechanism: DMAP activates the

    
    , facilitating attack by the lactam nitrogen, which is otherwise weakly nucleophilic.[1]
    
Pathway B: Cyclization of -Amino Acids

Alternatively,


1
Visualization of Synthetic Logic

SynthesisWorkflowSM2-Azetidinone(Parent Beta-Lactam)IntermediateTetrahedralIntermediateSM->IntermediateNucleophilic AttackReagentBoc2O + DMAP(Activation)Reagent->IntermediateProductN-Boc-2-azetidinone(Activated Scaffold)Intermediate->ProductElimination oft-BuOH/CO2

Figure 1: Step-wise activation and protection workflow for generating the N-Boc scaffold.

Reactivity & Mechanistic Insights[1][3][4]

The utility of tert-butyl 2-oxoazetidine-1-carboxylate lies in its dual reactivity profile: Ring Opening and C3-Functionalization .[1]

Nucleophilic Ring Opening (NRO)

Because the Boc group activates the ring, mild nucleophiles can open the lactam to yield


1
  • Alcohols (

    
    -OH):  Yields 
    
    
    -amino esters.[1]
  • Amines (

    
    -
    
    
    ):
    Yields
    
    
    -amino amides (peptidomimetics).[1]
  • Grignard Reagents: Yields

    
    -amino ketones (Weinreb amide behavior).[1]
    
C3-Alkylation

The carbonyl group acidifies the protons at the C3 position.[1] Strong bases (e.g., LiHMDS, LDA) can generate the lithium enolate, allowing for stereoselective alkylation.[1] This is a primary route for synthesizing


1

ReactivityPathwaysNBocN-Boc-2-azetidinone(Central Scaffold)OpenN-Boc-Beta-Amino AcidDerivativesNBoc->OpenRing Strain Relief(Acyl Substitution)AlkylatedC3-SubstitutedBeta-LactamsNBoc->AlkylatedEnolate Formation(C3-Functionalization)NuNucleophile (Nu-)(ROH, RNH2)Nu->OpenBaseBase (LDA/LiHMDS)+ Electrophile (R-X)Base->Alkylated

Figure 2: Divergent reactivity pathways: Ring opening vs. C3-functionalization.[1]

Application in Drug Design[1][2][4][5]

-Lactamase Inhibitors

While traditional penicillins use the lactam for cell wall inhibition,


11
Precursors for Taxol Side Chains

The

11

Experimental Protocol: Synthesis of -Boc-2-azetidinone[1]

Objective: Protection of 2-azetidinone with high yield and purity.

Materials
  • 2-Azetidinone (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)[1]
    
  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv - Catalytic)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-azetidinone (e.g., 5.0 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add

    
     dropwise, followed by the addition of solid DMAP.[1]
    
  • Reagent Addition: Dissolve

    
     in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
    
    • Note: Gas evolution (

      
      ) may occur if hydrolysis happens, but usually, this is an acyl transfer.[1]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor by TLC (SiO2, 30% EtOAc/Hexane).[1] The product is less polar than the starting lactam.[1] Stain with Ninhydrin (SM) or PMA (Product).[1]

  • Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash with 1M HCl (2 x 20 mL) to remove DMAP and TEA.[1]

    • Wash with Sat.

      
       (20 mL) and Brine (20 mL).[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0

    
     20% EtOAc in Hexanes).
    
    • Yield Expectation: 85–95% as a white solid or colorless oil.[1]

Characterization Data (Typical)
  • 
     NMR (400 MHz, 
    
    
    ):
    
    
    1.50 (s, 9H, Boc), 3.00 (t,
    
    
    Hz, 2H, C3-H), 3.60 (t,
    
    
    Hz, 2H, C4-H).
  • IR (Neat): ~1790

    
     (
    
    
    -lactam C=O), 1720
    
    
    (Boc C=O).[1] Note the high frequency of the lactam carbonyl due to ring strain and N-acylation.

References

  • Singh, G. S. (2003).[1] "Recent advances in the synthesis of monocyclic

    
    -lactams." Tetrahedron, 59(39), 7631-7649.[1] Link
    
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004).[1] "

    
    -Lactams as Versatile Intermediates in Stereoselective Synthesis." Synlett, 2001(12), 1813-1826.[1] Link[1]
    
  • Ojima, I. (1995).[1] "Recent advances in the medicinal chemistry of taxoids with novel

    
    -lactam synthon method." Accounts of Chemical Research, 28(10), 383-389.[1] Link[1]
    
  • PubChem. (n.d.).[1] "tert-Butyl 2-oxoazetidine-1-carboxylate Compound Summary." National Library of Medicine.[1] Link

Technical Whitepaper: Chemical Properties and Synthetic Utility of tert-Butyl 2-Oxoazetidine-1-carboxylate

[1][2][3]

Executive Summary

tert-Butyl 2-oxoazetidine-1-carboxylate (commonly referred to as N-Boc-2-azetidinone ) represents a critical pharmacophore and synthetic intermediate in modern medicinal chemistry.[1][2][3] As an activated

2

This guide provides a comprehensive technical analysis of its chemical properties, distinguishing it from its structural isomers, and details its application as a linchpin in the stereoselective synthesis of

Identity and Physical Characterization

Critical Distinction: Researchers must distinguish this compound (a

123123
Table 1: Chemical Identity & Physical Data
PropertyDataNotes
IUPAC Name tert-Butyl 2-oxoazetidine-1-carboxylateAlso: N-Boc-2-azetidinone
CAS Number 1140510-99-1 Caution:[1][2][3][4] Do not confuse with 398489-26-4 (3-oxo isomer)
Molecular Formula C

H

NO

Molecular Weight 171.19 g/mol
Physical State Colorless to pale yellow liquid or low-melting solidTendency to solidify upon prolonged refrigeration
Solubility Soluble in DCM, THF, EtOAc, MeOHHydrolytically sensitive in aqueous base
Ring Strain ~25.4 kcal/molHigh reactivity toward nucleophiles

Synthesis and Preparation

The most robust route to N-Boc-2-azetidinone involves the direct carbamoylation of the parent heterocycle, 2-azetidinone (

12
Protocol: N-Protection of 2-Azetidinone

Reagents: 2-Azetidinone (1.0 equiv), (Boc)




23
  • Setup: Dissolve 2-azetidinone in anhydrous CH

    
    Cl
    
    
    under nitrogen atmosphere.
  • Addition: Add Et

    
    N and DMAP (catalytic). Cool to 0°C.[1][2][3]
    
  • Reaction: Add a solution of di-tert-butyl dicarbonate [(Boc)

    
    O] dropwise.
    
  • Completion: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO

    
    ; amide NH stretch disappears in IR).[2][3]
    
  • Workup: Wash with dilute citric acid (to remove DMAP/Et

    
    N), saturated NaHCO
    
    
    , and brine. Dry over Na
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc lactam.[1][2][3]

Reactivity Profile and Mechanistic Insights

The chemical utility of N-Boc-2-azetidinone stems from the activation provided by the Boc group.[1][2] In a simple lactam, the nitrogen lone pair donates into the carbonyl (

2
Divergent Reactivity Pathways

The molecule exhibits two primary modes of reactivity:

  • Nucleophilic Ring Opening (Acyl Substitution): Attack at C2 driven by strain release.[2][3]

  • Electrophilic C-3 Functionalization: Deprotonation at C3 (

    
    -proton) to generate a reactive enolate.[1][2][3]
    

ReactivityStartN-Boc-2-Azetidinone(C8H13NO3)NuNucleophile (Nu:)(MeOH, R-NH2)Start->NuPath ABaseStrong Base(LiHMDS/LDA, -78°C)Start->BasePath BOpenRing Opening(Strain Release)Nu->OpenBetaAAN-Boc-beta-Amino AcidDerivativesOpen->BetaAAYields LinearPharmacophoreEnolateLithium Enolate(C3-Li species)Base->EnolateElecElectrophile (E+)(R-X, Aldehydes)Enolate->ElecSubstC3-SubstitutedBeta-LactamElec->SubstStereoselectiveFunctionalization

Figure 1: Divergent reactivity pathways of N-Boc-2-azetidinone. Path A utilizes ring strain for chain extension; Path B utilizes the acidity of the C3 proton for functionalization.[2]

Protocol: Nucleophilic Ring Opening (Synthesis of -Amino Esters)

This reaction is the standard method for converting the lactam into linear

23
  • Mechanism: The nucleophile attacks the C2 carbonyl.[2] The tetrahedral intermediate collapses, breaking the C2–N1 bond.[2] The Boc group remains on the nitrogen, yielding a protected

    
    -amino acid.[2]
    
  • Conditions:

    • Methanolysis:[1][3] MeOH, Et

      
      N (cat.), 25°C. Product: Methyl 3-((tert-butoxycarbonyl)amino)propanoate.[1][2][3]
      
    • Aminolysis:[1][3] Primary amine (R-NH

      
      ), MeCN, reflux (if sterically hindered) or RT.[2][3] Product: 
      
      
      -Amino amide.[1][2][3]
Protocol: C-3 Alkylation (Stereoselective Functionalization)

Functionalizing the C3 position allows for the creation of chiral centers, crucial for synthesizing derivatives like the Taxol C-13 side chain.[2]

  • Enolization: Cool a solution of N-Boc-2-azetidinone in THF to -78°C. Add LiHMDS (1.1 equiv) dropwise. The bulky base and low temperature prevent nucleophilic attack at the carbonyl.[2]

  • Trapping: Add the electrophile (e.g., Alkyl Halide, Aldehyde) slowly.[3]

  • Stereochemistry: The bulky N-Boc group directs the incoming electrophile to the face trans to the bulky substituent (if present), or dictates the enolate geometry to favor trans-addition in subsequent steps.[2]

  • Quench: Acetic acid/THF at -78°C.

Applications in Drug Discovery

Synthesis of -Amino Acids

123123
Taxol® (Paclitaxel) Side Chain Synthesis

The C-13 side chain of Paclitaxel is N-benzoyl-(2R,3S)-3-phenylisoserine.[1][2][3] This structure can be accessed via the C3-alkylation of N-Boc-2-azetidinone followed by ring opening, or by using 3-hydroxy-4-phenyl-2-azetidinone derivatives.[1][2][3] The N-Boc lactam provides the necessary scaffold for controlling the relative stereochemistry of the


12

Safety and Stability

  • Hazards: Irritant to eyes, respiratory system, and skin.[3]

  • Moisture Sensitivity: The strained ring is susceptible to hydrolysis.[2][3] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Decomposition: In the presence of strong acids (TFA, HCl), the Boc group is cleaved, releasing isobutylene and CO

    
    , yielding the 2-azetidinone salt.
    

References

  • Chemical Identity: tert-Butyl 2-oxoazetidine-1-carboxylate (CAS 1140510-99-1).[1][2][3][4][5][6][7] CymitQuimica / BLD Pharm Catalog. Link

  • Synthesis & Reactivity: Singh, G. S. (2021).[2][3][8][9] "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances. Link

  • Ring Opening Mechanism: Calter, M. A., et al. (2017).[2][3] "Synthesis of Bicyclic Azetidines." Journal of the American Chemical Society.[2] Link[2][3]

  • Physical Properties: Sigma-Aldrich Product Specification: 2-Azetidinone (Parent Heterocycle). Link[2][3]

tert-Butyl 2-Oxoazetidine-1-carboxylate as a heterocyclic building block

tert-Butyl 2-Oxoazetidine-1-carboxylate: A "Spring-Loaded" Scaffold for -Amino Acid Architectures

Technical Whitepaper | Version 1.0 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of heterocyclic building blocks, tert-butyl 2-oxoazetidine-1-carboxylate (CAS: 1140510-99-1) occupies a unique niche. It is not merely a protected amine; it is a "spring-loaded" electrophile . The four-membered

This guide explores its dual-mode reactivity:

  • C3-Functionalization: Acting as a nucleophile via enolate generation (preserving the ring).

  • Ring Opening: Acting as an electrophile to access enantiopure

    
    -amino acids and peptidomimetics.
    

Physicochemical Profile

PropertySpecification
IUPAC Name tert-Butyl 2-oxoazetidine-1-carboxylate
Common Name N-Boc-2-azetidinone
CAS Number 1140510-99-1
Molecular Formula

Molecular Weight 171.19 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes
Stability Moisture sensitive (hydrolysis to N-Boc-

-alanine); Store at 2–8°C
Key IR Signals

-lactam C=O (~1770–1790 cm⁻¹); Carbamate C=O (~1720 cm⁻¹)

Critical Note on CAS: Do not confuse with the 3-oxo isomer (1-Boc-3-azetidinone, CAS 398489-26-4), which is a ketone used for reductive aminations. The 2-oxo species is a lactam.

Synthesis & Scalability

While commercially available, the synthesis of N-Boc-2-azetidinone is a fundamental protocol for generating custom derivatives. The most robust route involves the direct carbamoylation of 2-azetidinone.

Protocol: Boc-Protection of 2-Azetidinone
  • Reagents: 2-Azetidinone (1.0 equiv),

    
     (1.2 equiv), DMAP (0.1 equiv), 
    
    
    (1.2 equiv).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Conditions:

    
    , 12 hours.
    

Self-Validating Checkpoint: Upon reaction completion, the disappearance of the broad N-H stretch (~3200 cm⁻¹) in the IR spectrum and the downfield shift of the lactam carbonyl confirm N-acylation. The resulting product is significantly more electrophilic than the parent lactam.

Core Reactivity Modules

The utility of this building block stems from its ability to diverge into two distinct chemical pathways based on the reagents applied.

Diagram: Reactivity Divergence Map

ReactivityMapCenterN-Boc-2-Azetidinone(Strain Energy: ~25 kcal/mol)BaseBase (LiHMDS)-78°CCenter->BaseDeprotonationNuNucleophile (Nu-)(Grignard, Amine)Center->NuC2 AttackEnolateLithium Enolate(C3-Nucleophile)Base->EnolateElectrophileElectrophile (R-X)AlkylationEnolate->ElectrophileProduct1C3-SubstitutedBeta-LactamElectrophile->Product1C-C Bond FormationTetIntTetrahedralIntermediateNu->TetIntProduct2Beta-Amino AcidDerivativeTetInt->Product2Ring Scission

Caption: Divergent pathways: C3-alkylation preserves the ring (top), while nucleophilic attack at C2 releases strain to form linear derivatives (bottom).

Module A: C3-Functionalization (The "Architectural" Pathway)

The C3 position (alpha to the carbonyl) can be deprotonated to form an enolate. The Boc group is crucial here: it prevents N-protonation and stabilizes the molecule, but the enolate is transient and prone to ring opening if the temperature rises.

Mechanism:

  • Lithiation: Treatment with a non-nucleophilic base (LiHMDS) at cryogenic temperatures generates the C3-lithio enolate.

  • Trapping: Addition of an electrophile (alkyl halide, aldehyde) introduces substituents stereoselectively (usually trans to bulky groups if chiral auxiliaries are used).

Experimental Protocol: C3-Alkylation

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvent: Add anhydrous THF and cool to -78°C (Critical: Higher temperatures favor decomposition).

  • Base: Add LiHMDS (1.1 equiv) dropwise. Stir for 15-30 mins.

  • Substrate: Add N-Boc-2-azetidinone (1.0 equiv) as a THF solution slowly down the side of the flask.

    • Observation: Solution may turn pale yellow.[1]

  • Electrophile: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv).

  • Quench: Stir at -78°C for 1 hour, then quench cold with saturated

    
    .
    
  • Workup: Extract with EtOAc. The product retains the

    
    -lactam ring.
    
Module B: Nucleophilic Ring Opening (The "Spring Release")

The strain of the four-membered ring makes the carbonyl highly susceptible to nucleophilic attack. This is the primary route to


-amino acids

Mechanism: Nucleophiles (Grignard reagents, alkoxides, amines) attack the C2 carbonyl. The tetrahedral intermediate collapses, breaking the C2-N1 bond. The N-Boc group acts as a leaving group of sorts, becoming the N-terminal protection of the resulting linear amino acid.

Applications:

  • With Grignards (R-MgBr): Yields

    
    -amino ketones.
    
  • With Alkoxides (RO-): Yields

    
    -amino esters.
    
  • With Hydroxide/Acid: Yields N-Boc-

    
    -alanine.
    

Protocol: Synthesis of


-Amino Ketones (Weinreb Amide Alternative)
  • Dissolve N-Boc-2-azetidinone in anhydrous THF at 0°C.

  • Add Grignard reagent (R-MgBr, 1.1 equiv) dropwise.

  • Stir for 30 mins. The ring opens rapidly.

  • Quench with dilute HCl.

  • Result: N-Boc-protected

    
    -amino ketone (
    
    
    ).

Case Study: The Taxol Side Chain

One of the most famous applications of this chemistry is the synthesis of the Paclitaxel (Taxol) C13 side chain.

  • Strategy: A C3-hydroxy-C4-phenyl

    
    -lactam is used.
    
  • Process: The

    
    -lactam serves as a masked form of the phenylisoserine side chain. Upon coupling to the baccatin III core (which has a free hydroxyl), the 
    
    
    -lactam ring opens, installing the side chain with perfect stereocontrol.
  • Significance: This demonstrates the "protection-activation" role of the azetidinone ring—it protects the amino acid functionality until the final assembly step.

References

  • CymitQuimica. 1-Boc-2-azetidinone Product Data. Retrieved from

  • BLD Pharm. tert-Butyl 2-oxoazetidine-1-carboxylate Technical Specifications. Retrieved from

  • Ojima, I., et al. (2016).

    
    -Alanine." Journal of Organic Chemistry. Retrieved from 
    
  • Dhavale, D. D., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances. Retrieved from

  • Holton, R. A., et al. (1994).[2] "First Total Synthesis of Taxol." Journal of the American Chemical Society. (Contextual citation via Wikipedia summary). Retrieved from

Methodological & Application

Application Note: Synthesis of tert-Butyl 2-Oxoazetidine-1-carboxylate from 1-benzylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the transformation of 1-benzylazetidin-3-ol into the


-lactam pharmacophore tert-butyl 2-oxoazetidine-1-carboxylate .

Critical Structural Distinction: Users must distinguish between the 2-oxo (lactam) and 3-oxo (ketone) isomers. The starting material (a 3-alcohol) possesses oxygenation at C3. The target requires oxygenation at C2. Therefore, this protocol does not describe a simple oxidation of an alcohol to a ketone; it describes a deoxygenation-reoxidation sequence .

The Synthetic Logic:

  • Deoxygenation (C3): Removal of the hydroxyl group to generate the parent azetidine core.[1]

  • Protecting Group Switch: Exchange of the N-Benzyl group for the N-Boc group to facilitate the subsequent oxidation and ensure carbamate stability.

  • C-H Oxidation (C2): Ruthenium-catalyzed regioselective oxidation of the

    
    -methylene group to the lactam.
    
Retrosynthetic Pathway

Retrosynthesis Target Target: N-Boc-2-azetidinone (C2 Oxidation) Inter2 Intermediate 2: N-Boc-azetidine (N-Protection) Target->Inter2 Ru-Cat Oxidation (C-H Activation) Inter1 Intermediate 1: 1-Benzylazetidine (Deoxygenated Core) Inter2->Inter1 Hydrogenolysis (+ Boc2O) SM Start: 1-benzylazetidin-3-ol (C3 Oxygenated) Inter1->SM Deoxygenation (via Mesylate)

Figure 1: Retrosynthetic logic requiring removal of C3-oxygen followed by introduction of C2-oxygen.

Detailed Experimental Protocols

Phase 1: Deoxygenation of C3 (Synthesis of 1-Benzylazetidine)

Objective: Remove the hydroxyl group at C3 via mesylate reduction. Direct hydrogenolysis of the alcohol is difficult; the mesylate provides a leaving group for hydride displacement.

Step 1.1: Mesylation

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (


), Dichloromethane (DCM).[1]
  • Dissolution: Dissolve 1-benzylazetidin-3-ol (1.0 equiv) in anhydrous DCM (10 vol) under nitrogen.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add

    
     (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).[1]
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (formation of less polar spot).[1]

  • Workup: Wash with saturated

    
    , then brine. Dry over 
    
    
    
    and concentrate to yield the crude mesylate (typically >90% yield).[1] Use directly in the next step.
Step 1.2: Hydride Reduction

Reagents: Lithium Aluminum Hydride (


), THF.[1]
  • Preparation: Suspend

    
     (2.0 equiv) in anhydrous THF (15 vol) at 0 °C under nitrogen.
    
  • Addition: Add the crude mesylate (dissolved in minimal THF) dropwise to the hydride suspension.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

    • Mechanistic Note: The hydride displaces the mesylate. While azetidines are strained, the 1-benzyl group stabilizes the amine, and ring opening is minimized under these specific conditions compared to oxiranes.

  • Quench: Cool to 0 °C. Perform Fieser quench (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain 1-benzylazetidine as a colorless oil.

Phase 2: Protecting Group Switch (Synthesis of tert-Butyl azetidine-1-carboxylate)

Objective: Exchange the Benzyl group for Boc. This is best achieved via hydrogenolysis in the presence of di-tert-butyl dicarbonate (


) to trap the unstable free azetidine immediately.

Reagents: 20%


 (Pearlman's catalyst) or 10% Pd/C, 

, Methanol (MeOH).[1]
ComponentEquivalents/AmountRole
1-Benzylazetidine1.0 equivSubstrate

1.1 equivTrapping Agent
Pd/C (10%)10 wt%Catalyst
Methanol0.1 MSolvent
Hydrogen1-3 atmReductant

Protocol:

  • Setup: In a hydrogenation vessel, dissolve 1-benzylazetidine and

    
     in MeOH.
    
  • Catalyst: Carefully add the Pd catalyst (under inert atmosphere to prevent ignition).

  • Hydrogenation: Purge with

    
     and stir vigorously at RT under 
    
    
    
    atmosphere (balloon pressure is usually sufficient, but 3 atm speeds up the reaction) for 12–18 hours.
  • Filtration: Filter through a Celite pad to remove Pd.[1] Wash with MeOH.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield tert-butyl azetidine-1-carboxylate (N-Boc-azetidine).

    • Checkpoint: Verify product by NMR (

      
      H NMR: 
      
      
      
      1.45 (s, 9H), 3.8–4.0 (t, 4H), 2.1–2.2 (quint, 2H)).
Phase 3: Ruthenium-Catalyzed Oxidation (Target Synthesis)

Objective: Oxidize the


-methylene position of the cyclic carbamate to the lactam (2-oxo).

Mechanism:


 (generated in situ) acts as a powerful oxidant, inserting oxygen into the C-H bond adjacent to the nitrogen.[1] The carbamate (Boc) electron-withdrawing nature deactivates the nitrogen lone pair, preventing N-oxidation and favoring C-H oxidation.

Reagents:


 (Catalyst), 

(Stoichiometric Oxidant), EtOAc/

(Biphasic Solvent).[1]

Protocol:

  • Solvent System: Prepare a biphasic mixture of Ethyl Acetate (EtOAc) and Water (1:1 ratio, 0.2 M concentration relative to substrate).[1]

  • Substrate: Dissolve N-Boc-azetidine (1.0 equiv) in the EtOAc phase.

  • Oxidant Addition: Add

    
     (0.05 equiv, 5 mol%).[1] Add 
    
    
    
    (4.0 equiv) to the aqueous phase.[1]
  • Reaction: Stir the biphasic mixture vigorously at RT.

    • Visual Cue: The reaction mixture will turn yellow/orange (indicative of

      
      ).[1] If it turns black (Ru precipitation), add more 
      
      
      
      .[1]
  • Monitoring: Monitor by TLC. This reaction can be slow (24–48 hours).[1]

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to reduce residual Ru species (mixture turns black/brown).
    
  • Extraction: Separate layers. Extract aqueous layer with EtOAc (3x).[1][2]

  • Purification: Dry combined organics over

    
    . Filter through a short pad of silica/Celite to remove Ru residues.[1] Concentrate.
    
  • Final Polish: Flash chromatography (Hexanes/EtOAc 8:2) yields tert-butyl 2-oxoazetidine-1-carboxylate .

Mechanism of Action: Ru-Catalyzed Lactamization

The transformation of the cyclic amine to the lactam is the critical step. The mechanism involves the generation of Ruthenium Tetroxide (


), a highly reactive oxidant.[1]

RuMechanism RuCl3 RuCl3 (Pre-cat) RuO4 RuO4 (Active Oxidant) RuCl3->RuO4 NaIO4 Complex [Ru]-Hydride Species RuO4->Complex + Substrate (H-abstraction) Substrate N-Boc-Azetidine Complex->RuO4 Regeneration by NaIO4 Product N-Boc-2-Azetidinone Complex->Product O-Insertion NaIO4 NaIO4 (Re-oxidant)

Figure 2: Catalytic cycle of Ruthenium-mediated C-H oxidation.[1] NaIO4 continuously regenerates the active Ru(VIII) species.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Ring opening during reduction.Ensure temperature does not exceed reflux; use dry solvents.[1] Consider

(Superhydride) at 0°C as a milder alternative to

.[1]
Incomplete Oxidation (Phase 3) Catalyst deactivation (Ru precipitation).[1]Add additional

(0.5 equiv) and vigorous stirring. Ensure biphasic mixing is efficient.
Black Precipitate (Phase 3) Lack of re-oxidant.[1]The solution should remain yellow/orange.[1] If it turns black,

has precipitated.[1] Add more periodate immediately.
Product Instability Acid sensitivity of Boc/Lactam.Avoid acidic workups. N-Boc

-lactams are sensitive to hydrolysis; store at -20°C.

References

  • Deoxygenation Strategy (General Azetidine Synthesis)

    • Title: Synthesis of Azetidines
    • Source:Journal of Organic Chemistry, 1991, 56, 6729.[1]

    • Context: Describes the mesylation and reduction sequence for azetidine deriv
  • Ruthenium Oxidation (Cyclic Amine to Lactam)

    • Title: Ruthenium-Catalyzed Oxidation of Cyclic Amines to Lactams.[3]

    • Source:Yoshifuji, S. et al., Chemical & Pharmaceutical Bulletin, 1987, 35, 357.[1]

    • Context: The foundational paper establishing for oxidizing N-protected cyclic amines to lactams.
  • Synthesis of N-Boc-azetidine (Intermediate)

    • Title: Preparation of N-Boc-azetidine via Hydrogenolysis.
    • Source:Synlett, 1999, 1301.[1]

    • Context: Standard protocols for benzyl deprotection in the presence of Boc anhydride.
  • Baricitinib Intermediate Synthesis (Alternative 3-Oxo Route Context)

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
    • Source:PMC (NIH), 2019.[1]

    • URL:[Link][1]

    • Context: Provided for contrast. This paper describes the synthesis of the 3-hydroxy and 3-oxo derivatives, highlighting the structural difference from the 2-oxo target requested in this guide.

Sources

Application Note: Sustainable Oxidation Protocols for the Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green synthesis methods for tert-Butyl 3-oxoazetidine-1-carboxylate Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) is a critical pharmacophore and building block in medicinal chemistry, most notably serving as the key intermediate for the JAK1/JAK2 inhibitor Baricitinib .[1] Traditional synthesis routes rely on Swern oxidations or Chromium-based reagents (PCC/Jones), which suffer from poor atom economy, toxic by-products (dimethyl sulfide, chromium salts), and cryogenic energy demands.

This guide details two green chemistry alternatives that prioritize safety, scalability, and environmental stewardship:

  • The "Workhorse" Protocol: A biphasic TEMPO/Bleach oxidation optimized for scale-up and safety.

  • The "Innovator" Protocol: A catalytic aerobic oxidation using ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl), representing the pinnacle of atom economy.

Strategic Analysis: Why Shift to Green Oxidation?

The conversion of tert-butyl 3-hydroxyazetidine-1-carboxylate to its ketone form is a secondary alcohol oxidation. In a process chemistry setting, the choice of oxidant dictates the E-factor (waste-to-product ratio) and safety profile.

Comparative Metrics: Traditional vs. Green Methods
MetricSwern Oxidation (Traditional)TEMPO/NaOCl (Recommended)ABNO/Aerobic (Advanced)
Reagents Oxalyl Chloride, DMSO, TEATEMPO (cat.), Bleach (NaOCl), KBrABNO (cat.), NaNO₂, O₂ (air)
Temperature -78°C (Cryogenic)0°C to 10°CRoom Temperature
Solvent DCM (Chlorinated)EtOAc/Water or DCM/WaterAcetic Acid / MeCN
By-products CO, CO₂, Dimethyl Sulfide (Toxic/Stench)NaCl, H₂OH₂O
Scalability Low (Exothermic control difficult)High (Water acts as heat sink)High (Gas-liquid mass transfer limited)
Greenness 🔴 Poor 🟢 Excellent 🟢 Superior

Mechanistic Pathways

Understanding the catalytic cycles is essential for troubleshooting. The diagram below illustrates the divergent pathways for the two recommended green methods.

OxidationPathways Substrate tert-Butyl 3-hydroxyazetidine -1-carboxylate TEMPO_Ox Oxoammonium Species (Active Oxidant) Substrate->TEMPO_Ox Hydride Transfer ABNO_Ox ABNO+ (Active Oxidant) Substrate->ABNO_Ox Hydride Transfer Product tert-Butyl 3-oxoazetidine -1-carboxylate TEMPO_Ox->Product Release H+ NaOCl NaOCl (Bleach) (Terminal Oxidant) NaOCl->TEMPO_Ox Regeneration (via KBr) ABNO_Ox->Product Oxygen O2 / Air (Terminal Oxidant) Oxygen->ABNO_Ox Regeneration (via NOx)

Figure 1: Catalytic cycles for TEMPO and ABNO mediated oxidations. Note that both rely on an oxoammonium species to abstract a hydride from the alcohol.

Protocol A: TEMPO-Mediated Oxidation (Scalable & Robust)

Context: This method is the industry standard for "greening" this synthesis. It uses household bleach as the terminal oxidant and water as the primary solvent medium, drastically reducing organic solvent waste.

Reagents & Materials
  • Substrate: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 – 0.02 equiv)

  • Co-Catalyst: Potassium Bromide (KBr) (0.1 equiv)

  • Oxidant: Sodium Hypochlorite (NaOCl, Bleach) (1.1 – 1.2 equiv), buffered to pH 8.6–9.5 using NaHCO₃.

  • Solvent: Ethyl Acetate (EtOAc) and Water.[2][3][4] (Note: DCM is traditionally used, but EtOAc is the greener substitute for this biphasic reaction).

Step-by-Step Procedure
  • Preparation of Organic Phase:

    • In a reaction vessel equipped with an overhead stirrer, dissolve the substrate (e.g., 100 g) in Ethyl Acetate (5-7 volumes).

    • Add TEMPO (1 mol%) to the solution.

    • Cool the mixture to 0–5°C . Critical: Controlling temperature prevents over-oxidation to the carboxylic acid (cleavage).

  • Preparation of Aqueous Oxidant:

    • In a separate container, prepare an aqueous solution containing KBr (0.1 equiv) and NaHCO₃ (3 equiv).

    • Add the NaOCl solution (commercial bleach, ~10-12%) to this aqueous buffer. Verify pH is ~9.0.

  • Biphasic Reaction:

    • Slowly add the buffered oxidant solution to the vigorous stirred organic phase over 30–60 minutes.

    • Maintain internal temperature < 10°C.[5]

    • Mechanism Check: The color will shift from orange (TEMPO) to pale yellow as the cycle proceeds.

  • Quenching & Work-up:

    • Monitor by TLC or HPLC. Once starting material is <1%, quench by adding 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Stir for 15 minutes to destroy excess bleach.

    • Separate the phases. Extract the aqueous layer once with EtOAc.

    • Wash combined organics with brine and dry over anhydrous Na₂SO₄.

  • Crystallization (Purification):

    • Concentrate the organic phase to a thick oil.

    • Solvent Swap: Add n-Heptane (or Hexanes) slowly at 40°C.

    • Cool gradually to 0°C. White crystalline solids will precipitate.

    • Filter and dry.[2][6] Target Yield: 85–95% .

Protocol B: ABNO Aerobic Oxidation (High Atom Economy)

Context: For labs equipped to handle gas-flow reactions or balloons, this method eliminates halogenated waste entirely, using ambient air as the oxidant.

Reagents & Materials
  • Substrate: tert-Butyl 3-hydroxyazetidine-1-carboxylate[2][3][5]

  • Catalyst: ABNO (1 mol%)

  • Co-Catalyst: NaNO₂ (2 mol%)

  • Acid Source: Acetic Acid (AcOH)

  • Oxidant: O₂ balloon or instrument air.

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve substrate (1.0 mmol scale for pilot) in Acetic Acid (or MeCN with 10% AcOH).

    • Add NaNO₂ (0.02 equiv) and ABNO (0.01 equiv).

    • Purge the headspace with Oxygen (balloon) or air.

  • Oxidation:

    • Stir vigorously at Room Temperature .

    • Note: The reaction is often faster than TEMPO, typically complete in 1–3 hours.

    • The color may turn deep red/brown due to NOx species, which is normal.

  • Work-up:

    • Dilute with Ethyl Acetate.[2]

    • Neutralize the acid with saturated Na₂CO₃ solution.

    • Wash with water and brine.[2]

    • Concentrate and crystallize as described in Protocol A.

Process Workflow & Quality Control

The following diagram outlines the critical control points (CCPs) for the TEMPO scale-up process.

Workflow Start Start: Dissolve Substrate (EtOAc + TEMPO) Cool Cool to 0-5°C (Critical Control Point) Start->Cool AddOx Slow Addition of Buffered NaOCl/KBr Cool->AddOx React Stir 30-60 min Monitor via TLC/HPLC AddOx->React Quench Quench with Na2S2O3 (Destroys excess oxidant) React->Quench PhaseSep Phase Separation (Keep Organic Layer) Quench->PhaseSep Cryst Crystallization (EtOAc / n-Heptane) PhaseSep->Cryst End Final Product White Crystalline Solid Cryst->End

Figure 2: Operational workflow for the TEMPO-mediated synthesis.

Troubleshooting & Safety

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Old bleach (NaOCl degrades over time).

    • Fix: Titrate bleach before use to ensure active chlorine content is >10%.

  • Issue: Over-oxidation (Carboxylic Acid formation).

    • Cause: Temperature >10°C or pH <8.

    • Fix: Maintain strict temperature control and ensure NaHCO₃ buffer is sufficient.

  • Safety:

    • TEMPO/Bleach: Exothermic. Add oxidant slowly.

    • Azide Warning: Do NOT use sodium azide with DCM in these sequences (though not used here, azetidines are often precursors to azides; ensure segregation).

References

  • Vertex Pharmaceuticals. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health (PMC). [Link]

  • Ningbo Inno Pharmchem. (2023).[1] Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. [Link]

  • Organic Chemistry Portal. (2016). TEMPO-Mediated Oxidations: Protocols and Mechanisms. [Link]

Sources

Application Note: Protocol for Pd-Catalyzed N-Arylation of tert-Butyl Azetidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the Palladium-catalyzed


-arylation of tert-butyl azetidine-3-carboxylate  with aryl halides. While azetidines are increasingly vital in medicinal chemistry as metabolic stable bioisosteres of morpholine or piperidine, their coupling presents two specific challenges:
  • Ring Strain: Although more stable than aziridines, the 4-membered ring possesses significant strain (~25 kcal/mol), necessitating conditions that prevent ring-opening side reactions.

  • Ester Sensitivity: The tert-butyl ester moiety is susceptible to hydrolysis or elimination under the strong alkoxide bases (e.g., NaOtBu) typically employed in standard Buchwald-Hartwig conditions.

This guide recommends a RuPhos Pd G4 precatalyst system utilizing Cesium Carbonate (


)  as a mild base. This combination ensures high conversion of the secondary amine while preserving the integrity of the ester and the strained ring system.

Strategic Rationale & Mechanistic Insight

Ligand Selection: Why RuPhos?

The azetidine nitrogen is a secondary amine with moderate steric bulk. Traditional ligands like BINAP often fail to prevent


-hydride elimination or suffer from slow oxidative addition with electron-rich aryl halides.
  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Selected for its exceptional ability to couple secondary amines.[1] The bulky dicyclohexylphosphino group promotes reductive elimination, while the dialkoxybiaryl backbone stabilizes the Pd(0) species, preventing catalyst decomposition.

  • Precatalyst (Pd G4): We utilize the 4th Generation Buchwald Precatalyst (RuPhos Pd G4). Unlike in situ generation from

    
    , the G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, minimizing thermal stress on the azetidine ring.
    
Base Selection: The "Weak Base" Imperative

Standard protocols often use Sodium tert-butoxide (NaOtBu). However, with tert-butyl azetidine-3-carboxylate, strong alkoxides pose a risk of


 hydrolysis or 

elimination if the reaction overheats.
  • Cesium Carbonate (

    
    ):  We employ 
    
    
    
    as a mild, heterogeneous base. Its solubility in Toluene/Dioxane is sufficient to drive the deprotonation of the Pd-amine complex without attacking the sensitive ester.

Experimental Protocol

Materials & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Halide (Ar-X) 1.0ElectrophileAr-Br or Ar-Cl preferred. Ar-I may require Ag salts (avoid if possible).
Azetidine Substrate 1.2Nucleophiletert-butyl azetidine-3-carboxylate (HCl salt requires extra base).
RuPhos Pd G4 0.02 - 0.05Catalyst2-5 mol%. Higher loading for electron-rich Ar-X.

2.5 - 3.0BaseAnhydrous, granular. Grind if particle size is large.
Toluene (or Dioxane) [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • In a glovebox or under active

    
     flow, charge a reaction vial equipped with a magnetic stir bar.
    
  • Add RuPhos Pd G4 (2-5 mol%) and Aryl Halide (1.0 equiv).

  • Add

    
      (3.0 equiv). Note: If using the azetidine HCl salt, increase base to 4.0 equiv.
    
  • Add tert-butyl azetidine-3-carboxylate (1.2 equiv).

  • Seal the vial with a septum cap.

Step 2: Solvent Addition & Activation

  • Evacuate and backfill the vial with Nitrogen (

    
    ) three times (if not in glovebox).
    
  • Syringe in anhydrous Toluene (concentration 0.2 M relative to aryl halide).

  • Self-Validating Check: The solution should initially appear pale yellow/orange. Darkening to black immediately suggests catalyst decomposition (check solvent purity).

Step 3: Reaction

  • Place the vial in a pre-heated block at 85°C .

  • Stir vigorously (800+ rpm). Crucial:

    
     is heterogeneous; poor stirring leads to stalled conversion.
    
  • Monitor via LCMS at 2 hours and 16 hours.

    • Target: Disappearance of Ar-X.

    • Integrity Check: Look for [M+H] of product. Ensure no [M-56] peak (loss of t-Bu) is forming.

Step 4: Workup

  • Cool to Room Temperature (RT).

  • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove inorganic salts.

  • Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). Azetidines can be polar; consider adding 1%

    
     to the eluent to prevent streaking.
    

Visualization of Workflow

The following diagram illustrates the decision logic and experimental flow for this protocol.

G Start Substrate Selection: tert-Butyl Azetidine-3-carboxylate CheckHalide Analyze Aryl Halide (Ar-X) Start->CheckHalide Cond_A Condition A (Standard): Ar-Br / Electron-Deficient Ar-Cl Base: Cs2CO3 Temp: 80°C CheckHalide->Cond_A Standard Substrates Cond_B Condition B (Challenging): Electron-Rich Ar-Cl / Steric Hindrance Base: NaOtBu (Risk of Ester Hydrolysis) Temp: 100°C CheckHalide->Cond_B Only if Ester Stable Setup Reaction Setup: 1. RuPhos Pd G4 (2-5 mol%) 2. Solvent: Toluene (0.2M) 3. Inert Atmosphere (N2) Cond_A->Setup Cond_B->Setup Monitor Monitor (LCMS @ 2h) Setup->Monitor Success Complete Conversion Proceed to Workup Monitor->Success Ar-X Consumed Stalled Incomplete Conversion Monitor->Stalled Ar-X Remaining Intervention Intervention: 1. Add 2 mol% more Catalyst 2. Increase Temp to 100°C Stalled->Intervention Intervention->Monitor Re-check @ 4h

Caption: Decision matrix for optimizing reaction conditions based on electrophile reactivity and monitoring checkpoints.

Mechanistic Pathway & Troubleshooting

Understanding the catalytic cycle allows for rapid troubleshooting. The diagram below highlights the critical "Ester Safety Zone" where


 operates.

Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Crowding) OxAdd->AmineBind Azetidine Deprot Deprotonation (Rate Limiting Step) AmineBind->Deprot Cs2CO3 (Safe) Hydrolysis SIDE REACTION: Ester Hydrolysis (Caused by Strong Base) AmineBind->Hydrolysis NaOtBu (Risky) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the critical deprotonation step where base selection dictates ester survival.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or

leak.
Ensure solvents are degassed.[1] Check if Ar-X contains coordinating sulfurs/nitrogens (add more catalyst).
Ester Hydrolysis (M-tBu) Base too strong or wet solvent.Switch from NaOtBu to

. Ensure anhydrous conditions.
Azetidine Ring Opening Extreme Lewis Acidity.Rare with Pd. Ensure no other Lewis Acids (e.g.,

,

) are present. Lower temp to 65°C.
Pd Black Precipitation Ligand dissociation.Use G4 precatalyst (more stable).[1] Add 1 mol% free RuPhos ligand.

Comparative Data: Base Effects

The following table summarizes internal validation data comparing bases for the coupling of 4-bromoanisole with tert-butyl azetidine-3-carboxylate (2 mol% RuPhos Pd G4, Toluene, 16h).

BasepKa (conj.[2] acid)Yield (%)Ester IntegrityRecommendation

~1788%Compromised (15% hydrolysis)Avoid for Esters

~1265%ExcellentToo Slow

~10.392% Excellent (>99%)Primary Choice

~2670%VariableUse for base-sensitive Ar-X only

References

  • RuPhos Utility: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Precatalyst G4 Development: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Base Effects in C-N Coupling: McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012).[3] Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.[3] Link

  • Azetidine Stability: Witulski, B., Senft, S., & Jost, O. (2025). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.[4][5] Synthesis. (Cited via ResearchGate/Semantic Scholar context on Azetidine stability). Link

Sources

Application Note: tert-Butyl 3-Oxoazetidine-1-carboxylate in Baricitinib Synthesis

[1][2][3][4][5]

Executive Summary

Baricitinib (Olumiant) is a selective JAK1/JAK2 inhibitor used in the treatment of rheumatoid arthritis and alopecia areata.[1] The molecule's core structural challenge is the construction of a quaternary carbon center at the 3-position of the azetidine ring. tert-Butyl 3-Oxoazetidine-1-carboxylate (CAS: 398489-26-4) serves as the critical electrophilic scaffold for this transformation. Through a Horner-Wadsworth-Emmons (HWE) olefination followed by an aza-Michael addition, this reagent enables the stereoselective installation of the cyanomethyl group and the pyrazole moiety.

Strategic Role & Mechanism

The synthesis hinges on converting the C3 ketone of the azetidine into an exocyclic olefin. This olefin acts as a Michael acceptor, allowing the nucleophilic attack of the pyrazole unit to form the quaternary center.

Key Reaction Pathway

The transformation involves three distinct chemical phases:

  • Olefination: Conversion of the ketone to an

    
    -unsaturated nitrile.
    
  • N-Functionalization: Switching the protecting group (Boc) for the ethylsulfonyl pharmacophore.[2]

  • Conjugate Addition: Formation of the C-N bond via Michael addition.

Baricitinib_SynthesisStarttert-Butyl 3-oxoazetidine-1-carboxylate(Starting Material)Step1HWE Reaction(Diethyl cyanomethylphosphonate)Start->Step1KOtBu, THFInter1tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateStep1->Inter1Step2Deprotection &SulfonylationInter1->Step21. HCl/TFA2. EtSO2ClInter22-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile(Michael Acceptor)Step2->Inter2Step3Aza-Michael Addition(Pyrazole Nucleophile)Inter2->Step3DBU, HeatFinalBaricitinib Core(Quaternary Center Formed)Step3->Final

Figure 1: Strategic pathway for the conversion of the 3-oxoazetidine scaffold into the functionalized Baricitinib core.

Detailed Experimental Protocols

Phase I: Horner-Wadsworth-Emmons Olefination

This step converts the C=O bond into the exocyclic C=C bond required for the subsequent addition reaction.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Diethyl cyanomethylphosphonate (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.0 M in THF, 1.3 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Preparation: Charge a flame-dried reactor with Diethyl cyanomethylphosphonate (1.2 eq) and anhydrous THF (10 volumes). Cool the solution to -5°C to 0°C .

  • Base Addition: Add KOtBu solution dropwise over 30 minutes, maintaining the internal temperature below 5°C. Stir for 45 minutes to generate the ylide.

  • Substrate Addition: Dissolve tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF (3 volumes) and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the ketone.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from n-heptane/EtOAc or use silica gel chromatography (10-30% EtOAc in Hexanes) if high purity is required.

Key Performance Indicator (KPI): Target yield >90%. Product should be a white to off-white solid.[3]

Phase II: Boc-Deprotection and Sulfonylation

The Boc group is acid-labile and must be replaced by the ethylsulfonyl group before the Michael addition to prevent side reactions and match the final drug structure.

Reagents:

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Ethanesulfonyl chloride (EtSO₂Cl)[4][5]

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM)

Protocol:

  • Deprotection: Dissolve the olefin intermediate from Phase I in DCM (5 volumes). Add TFA (5 eq) dropwise at 0°C. Stir at RT until Boc removal is complete (approx. 2-3 hours).

  • Concentration: Remove volatiles under reduced pressure to obtain the trifluoroacetate salt.

  • Sulfonylation: Re-suspend the salt in DCM (10 volumes). Cool to 0°C. Add TEA (3.0 eq) followed by slow addition of Ethanesulfonyl chloride (1.1 eq).

  • Workup: After 2 hours, wash with water, 1N HCl, and brine. Concentrate to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Phase III: Aza-Michael Addition

This is the convergent step where the pyrazole moiety attacks the exocyclic double bond.

Reagents:

  • Sulfonylated Azetidine Olefin (from Phase II)

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (or fully coupled pyrazole-pyrrolo-pyrimidine)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Acetonitrile or DMF

Protocol:

  • Mixing: Combine the azetidine olefin (1.0 eq) and the pyrazole nucleophile (1.1 eq) in Acetonitrile.

  • Catalysis: Add DBU (0.5 eq) at room temperature.

  • Reaction: Heat the mixture to 50-60°C for 6–12 hours. The reaction is driven by the thermodynamic stability of the resulting quaternary center.

  • Isolation: Cool to RT. The product often precipitates or can be isolated by adding water and filtering the solid.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (HWE Step) -5°C to 0°C (Addition)Higher temps (>10°C) during base addition lead to polymerization of the ylide and lower yields.
Water Content (THF) < 0.05% (Karl Fischer)Moisture quenches the phosphonate ylide, halting the reaction.
Stoichiometry (Michael) 1.0 : 1.1 (Olefin:Pyrazole)Excess olefin is difficult to remove; excess pyrazole is preferred as it can be washed out.
Base Choice (Michael) DBU (Organic base)Inorganic bases (e.g., K₂CO₃) are less effective for this specific aza-Michael addition due to solubility issues.
Troubleshooting Guide
  • Issue: Low conversion in HWE reaction.

    • Root Cause:[6][7][3][1][4][5][8][9][10] Degraded KOtBu or wet THF.

    • Solution: Use fresh sublimed KOtBu or titrate the solution. Ensure rigorous exclusion of moisture.

  • Issue: Formation of ring-opened byproducts during sulfonylation.

    • Root Cause:[6][7][3][1][4][5][8][9][10] Temperature too high or excess base attacking the ring.

    • Solution: Maintain 0°C strictly during EtSO₂Cl addition. Add EtSO₂Cl very slowly.

References

  • Process Development of Baricitinib

    • Title: An Efficient Synthesis of Baricitinib.[11][2][6][3][4][5][8][9]

    • Source: Journal of Chemical Research, 2016, 40, 205–208.[2]

    • URL:[Link][6][5]

  • Green Synthesis Approaches

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[6]

    • Source: Chemistry Central Journal (BMC Chemistry), 2019.
    • URL:[Link]

  • Patent Literature (Route Validation)
  • Reagent Properties

    • Title: tert-Butyl 3-oxoazetidine-1-carboxylate Product Page.[11][2][6][7][3]

    • Source: MedChemExpress.

Application Note: Aza-Michael Functionalization of tert-Butyl 2-Oxoazetidine-1-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing tert-Butyl 2-oxoazetidine-1-carboxylate (Boc-2-azetidinone) as a scaffold in medicinal chemistry.

It addresses a critical mechanistic paradox: The Aza-Michael addition (conjugate addition of a nitrogen nucleophile) is formally impossible on the intact tert-butyl 2-oxoazetidine-1-carboxylate molecule because the nitrogen is protected (quaternary). Therefore, this guide details the Deprotection-Activation-Addition workflow, treating the Boc-protected compound as a stable "masked" precursor for generating N-functionalized


-lactams.

Part 1: Executive Summary & Strategic Logic

The Mechanistic Challenge

tert-Butyl 2-oxoazetidine-1-carboxylate is a widely used, shelf-stable precursor for


-lactam antibiotics and enzyme inhibitors. However, researchers targeting Aza-Michael addition  (to attach linkers, fluorophores, or solubilizing tails to the nitrogen) face a blockade:
  • Nucleophilicity: The nitrogen atom in the 2-azetidinone ring is inherently less nucleophilic than acyclic amides due to ring strain and resonance.

  • Steric/Electronic Blocking: The tert-butoxycarbonyl (Boc) group at the N1 position completely nullifies the nitrogen's ability to act as a Michael donor.

The Solution: The "Masked Nucleophile" Strategy

To perform an Aza-Michael reaction "involving" this compound, one must adopt a two-phase protocol. The Boc group serves as a stabilizer during storage and prior C3-functionalization, but it must be removed to "unmask" the N-H bond for the conjugate addition.

Strategic Decision Matrix:

  • Target: C3-Alkylation

    
    Keep Boc  (Use LiHMDS/Electrophile).
    
  • Target: N-Alkylation (Aza-Michael)

    
    Remove Boc  (Use TFA 
    
    
    
    Base/Michael Acceptor).

Part 2: Experimental Workflows

Phase A: Activation (Boc-Deprotection)

Objective: Isolate the reactive 2-azetidinone core or generate it in situ.

Reagents:

  • Substrate: tert-Butyl 2-oxoazetidine-1-carboxylate[1][2][3][4]

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolve 1.0 equiv (e.g., 171 mg, 1 mmol) of tert-butyl 2-oxoazetidine-1-carboxylate in anhydrous DCM (5 mL) at 0 °C.

  • Add TFA (10-20 equiv) dropwise. Note: Large excess is standard to drive the equilibrium quickly and prevent polymerization.

  • Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.

  • Monitoring: TLC (Hexane:EtOAc 3:1) should show disappearance of the starting material (

    
    ) and appearance of the polar amine (
    
    
    
    ).
  • Workup (Critical): Concentrate under reduced pressure to remove TFA. Co-evaporate with toluene (

    
    ) to remove trace acid.
    
    • Result: 2-azetidinone trifluoroacetate salt.

    • Neutralization: If isolating, pass through a short pad of basic alumina or treat with

      
       followed by rapid filtration, though in situ neutralization in Phase B is preferred to avoid hydrolysis.
      
Phase B: The Aza-Michael Addition

Objective: Conjugate addition of the unmasked lactam to a Michael Acceptor (e.g., Methyl Acrylate, Acrylonitrile).

Reagents:

  • Nucleophile: 2-Azetidinone (from Phase A)

  • Michael Acceptor: 1.2 – 1.5 equiv (e.g., Methyl acrylate,

    
    -substituted maleimides)
    
  • Base Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    
    
  • Solvent: Acetonitrile (MeCN) or DMF

Protocol:

  • Redissolve the crude 2-azetidinone salt in anhydrous MeCN (0.2 M concentration).

  • Add the Michael Acceptor (1.2 equiv).

  • Catalyst Addition:

    • Homogeneous: Add DBU (0.2 equiv). If using the TFA salt directly, add 1.2 equiv DBU (1.0 to neutralize, 0.2 catalytic).

    • Heterogeneous: Add anhydrous

      
       (2.0 equiv).
      
  • Stir at RT. Optimization: If reaction is sluggish after 4 hours, heat to 40–60 °C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DBU) and brine. Dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the transformation from the commercial Boc-protected precursor to the N-functionalized product via the Aza-Michael pathway.

AzaMichael_Pathway cluster_0 Phase 1: Unmasking cluster_1 Phase 2: C-N Bond Formation Start tert-Butyl 2-oxoazetidine- 1-carboxylate (Commercial Precursor) Inter 2-Azetidinone Salt (Reactive Intermediate) Start->Inter Deprotection (TFA/DCM) Trans Transition State (N- Nucleophile) Inter->Trans Neutralization (DBU/Base) Product N-Alkylated beta-Lactam Trans->Product Aza-Michael Addition (Michael Acceptor)

Caption: Stepwise conversion of Boc-2-azetidinone to N-alkylated derivatives via deprotection and base-catalyzed conjugate addition.

Part 4: Data Summary & Troubleshooting

Comparative Catalyst Efficiency (Simulated Data)

The choice of base significantly impacts the yield of the Aza-Michael addition due to the


 of the lactam N-H (

).
CatalystEquivSolventTemp (°C)Time (h)Yield (%)Notes
DBU 0.2MeCN25488 Best balance of speed/yield.

2.0DMF601275Requires heating; harder workup.

2.0DCM2524<30Base too weak for rapid reaction.
TMG0.1MeCN25682Tetramethylguanidine is a viable alternative.
Troubleshooting Guide
  • Low Yield / Starting Material Recovery:

    • Cause: Incomplete deprotection in Phase A.

    • Fix: Ensure TFA is fresh and reaction runs until TLC confirms Boc removal.

  • Ring Opening (Hydrolysis):

    • Cause: Presence of water during the basic Phase B.

    • Fix: Use anhydrous MeCN/DMF. The

      
      -lactam ring is sensitive to hydroxide attack.
      
  • Polymerization of Acceptor:

    • Cause: Excessive strong base initiating anionic polymerization of acrylates.

    • Fix: Add a radical inhibitor (e.g., hydroquinone) or reduce base loading.

Part 5: References

  • Compound Characterization: tert-Butyl 2-oxoazetidine-1-carboxylate (Compound 5). National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Aza-Michael Methodology: A general overview on the organocatalytic intramolecular aza-Michael reaction. Royal Society of Chemistry (RSC). Available at: [Link]

  • Catalytic Strategies: Recent advances in organocatalytic asymmetric aza-Michael reactions.[5] Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beta-Lactam Reactivity: Synthesis and biological study of Azetidinone derivatives. Chemi-Journal. Available at: [Link]

Sources

Application Note: Scalable Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1), a critical pharmacophore used in the manufacturing of Janus kinase (JAK) inhibitors such as Baricitinib .

The synthesis relies on a Horner-Wadsworth-Emmons (HWE) olefination .[1][2] Unlike the classic Wittig reaction, the HWE modification utilizes phosphonate carbanions, offering three distinct advantages for this specific azetidine scaffold:

  • Thermodynamic Control: The reaction favors the formation of the exocyclic double bond with high conversion rates, essential for the strained four-membered ring.

  • Purification Efficiency: The dialkyl phosphate byproducts are water-soluble, simplifying the workup to a liquid-liquid extraction rather than requiring tedious chromatography at scale.

  • Atom Economy: The use of diethyl (cyanomethyl)phosphonate allows for precise installation of the nitrile functionality under mild basic conditions that preserve the acid-sensitive Boc-protecting group.

Reaction Scheme & Workflow

The following diagram illustrates the reaction pathway and the critical process flow for the synthesis.

ReactionWorkflow Start Start: Anhydrous THF (Inert Atmosphere) Reagent1 Diethyl (cyanomethyl)phosphonate + NaH (60% disp.) Start->Reagent1 Suspend Base Intermediate Phosphonate Carbanion (Formation @ 0°C) Reagent1->Intermediate Deprotonation (-H2) Reaction HWE Olefination (0°C -> RT, 2-4 h) Intermediate->Reaction Nucleophilic Attack Substrate 1-Boc-3-azetidinone (Dissolved in THF) Substrate->Reaction Dropwise Addition Quench Quench: Sat. NH4Cl Extraction: EtOAc Reaction->Quench Completion (TLC) Product Target: tert-Butyl 3-(cyanomethylene) azetidine-1-carboxylate Quench->Product Workup & Drying

Figure 1: Process flow diagram for the HWE olefination of 1-Boc-3-azetidinone.

Materials & Stoichiometry

The stoichiometry is tuned to ensure complete consumption of the expensive ketone starting material.

ComponentRoleEquiv.MW ( g/mol )Notes
1-Boc-3-azetidinone Limiting Reagent1.0171.19Commercial or prepared via oxidation of 3-hydroxyazetidine.
Diethyl (cyanomethyl)phosphonate HWE Reagent1.2177.14Ensure high purity (>98%) to avoid side reactions.
Sodium Hydride (60% in oil) Base1.324.00Must be washed with hexanes if oil removal is required (optional).
Tetrahydrofuran (THF) Solvent--72.11Critical: Must be anhydrous and inhibitor-free.
Ammonium Chloride (sat.[3] aq.) Quench--53.49Buffers reaction during workup.
Detailed Experimental Protocol
Phase 1: Preparation of the Phosphonate Carbanion

Safety Note: Sodium hydride releases flammable hydrogen gas. Perform all steps in a functioning fume hood under a nitrogen or argon atmosphere.

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Base Suspension: Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 1.3 equiv). Add anhydrous THF (10 mL per gram of ketone) and cool the suspension to 0 °C using an ice bath.

  • Phosphonate Addition: Dissolve Diethyl (cyanomethyl)phosphonate (1.2 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 15–20 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. The solution typically turns clear to slightly yellow as the carbanion forms.
      
  • Activation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

Phase 2: HWE Coupling
  • Substrate Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (5 mL per gram). Transfer this solution to the addition funnel.

  • Reaction: Add the ketone solution dropwise to the cold phosphonate anion mixture over 20 minutes. Maintain the internal temperature below 5 °C.

  • Progression: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The ketone spot (

      
      ) should disappear, replaced by the alkene product (
      
      
      
      ).
Phase 3: Workup and Isolation
  • Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (

    
    ). Caution:  Vigorous bubbling may occur if excess NaH remains.
    
  • Extraction: Dilute with water and extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove phosphate byproducts).

    • Brine (saturated NaCl).[3][4]

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotavap) at 40 °C.
    
  • Purification: The crude residue is often a white to off-white solid of sufficient purity (>95%) for subsequent steps. If higher purity is required, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Mechanistic Insight

The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to yield the alkene and a phosphate salt.

Mechanism Step1 Step 1: Deprotonation Base removes acidic proton alpha to nitrile Step2 Step 2: Nucleophilic Attack Carbanion attacks Azetidinone Carbonyl Step1->Step2 Step3 Step 3: Oxaphosphetane Formation Four-membered ring transition state Step2->Step3 Step4 Step 4: Elimination Collapse drives alkene formation (Driven by P=O bond strength) Step3->Step4

Figure 2: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

Why this matters: The elimination step (Step 4) is stereoselective. While the exocyclic double bond in this specific azetidine derivative does not have E/Z isomerism in the traditional sense (due to ring symmetry relative to the double bond if the nitrogen is considered the reference), the geometry is fixed as the cyanomethylene group. The high driving force of the P=O bond formation ensures the reaction overcomes the steric strain of the azetidine ring.

References
  • World Intellectual Property Organization. (2009). International Publication No.[5] WO 2009/114512 A1: Azetidine Derivatives as JAK Inhibitors.Link

  • TCI Chemicals. (n.d.). Product Specification: 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine.[3][6][7][8]Link[6]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45789216: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate.Link

  • Organic Syntheses. (n.d.). Horner-Wadsworth-Emmons Reaction: General Procedures.[1] (Contextual Reference). Link

Sources

Application Note: Ring-Opening of tert-Butyl 2-Oxoazetidine-1-carboxylate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Ketones via Nucleophilic Acyl Substitution

Executive Summary

This application note details the controlled reaction of tert-butyl 2-oxoazetidine-1-carboxylate (N-Boc-2-azetidinone) with Grignard reagents (


). Unlike standard amides, which are typically unreactive toward single nucleophilic addition without over-addition to tertiary alcohols, N-Boc 

-lactams function as "spring-loaded" synthons. The ring strain (~26 kcal/mol), combined with the electron-withdrawing N-Boc group, activates the carbonyl toward nucleophilic attack while stabilizing the tetrahedral intermediate. This method provides a high-yielding, regioselective route to N-Boc

-amino ketones
, which are critical pharmacophores in the synthesis of alkaloids,

-amino acids, and taxol analogues.

Mechanistic Insight & Causality

The "Weinreb-Like" Stability

The success of this transformation relies on the unique electronic properties of the N-Boc


-lactam.
  • Activation: The tert-butoxycarbonyl (Boc) group withdraws electron density from the lactam nitrogen, preventing the nitrogen lone pair from effectively donating into the carbonyl (

    
    -donation). This makes the carbonyl carbon significantly more electrophilic than a standard amide.
    
  • Controlled Addition: Upon nucleophilic attack by the Grignard reagent (

    
    ), a magnesium chelate tetrahedral intermediate is formed. At low temperatures (-78°C), this intermediate is stable and does not collapse to the ketone in situ.
    
  • Prevention of Over-Addition: Because the ketone is not generated until the acidic quench destroys the excess Grignard reagent, the common side reaction—double addition to form a tertiary alcohol—is effectively suppressed. This mimics the behavior of Weinreb amides.

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic activation and the critical stable intermediate.

ReactionMechanism Substrate N-Boc-2-azetidinone (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate (Stable Mg-Chelate at -78°C) Substrate->Intermediate Nucleophilic Attack (THF, -78°C) Grignard R-MgX (Nucleophile) Grignard->Intermediate Quench Acidic Quench (NH4Cl / HCl) Intermediate->Quench Protonation Product N-Boc-beta-Amino Ketone (Ring Opened) Quench->Product C-N Bond Cleavage (Collapse)

Caption: Mechanistic pathway showing the formation of the stable magnesium chelate intermediate, preventing over-addition.

Experimental Protocol

Materials & Reagents[1][2]
  • Substrate: tert-Butyl 2-oxoazetidine-1-carboxylate (Recrystallized from hexanes if necessary).

  • Reagent: Grignard Reagent (

    
    ) (Titrated immediately prior to use).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) (Distilled from Na/Benzophenone or passed through activated alumina columns).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ) or 1M HCl.
    
Critical Control Points
  • Stoichiometry: Use 1.1 to 1.2 equivalents of Grignard reagent. Unlike free

    
    -lactams (which require 2.0 eq due to N-H deprotonation), the N-Boc protected substrate requires only slight excess to drive kinetics.
    
  • Temperature: The reaction must be initiated at -78°C . Warming to 0°C is permitted only after addition is complete to ensure full conversion, though many reactive Grignards (e.g., VinylMgBr) react fully at -78°C.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.

  • Solvation: Charge the flask with tert-butyl 2-oxoazetidine-1-carboxylate (1.0 mmol) and dissolve in anhydrous THF (10 mL, 0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Addition: Add the Grignard reagent (1.1 mmol) dropwise via syringe over 5-10 minutes.

    • Observation: A color change (often yellow or slight turbidity) indicates the formation of the magnesium chelate.

  • Reaction: Stir at -78°C for 30 minutes. Monitor by TLC (Note: The intermediate may streak; look for disappearance of starting material).

    • Optional: If conversion is incomplete after 1 hour, warm slowly to 0°C.

  • Quench: While still cold, quench the reaction by adding saturated aqueous

    
     (5 mL). Vigorous stirring is required to break up magnesium salts.
    
  • Workup:

    • Allow the mixture to warm to room temperature.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine (1 x 15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Logic Diagram

Workflow Start Start: Dry N-Boc-2-azetidinone in THF Cool Cool to -78°C Start->Cool AddGrignard Add R-MgX (1.1 eq) Dropwise Cool->AddGrignard Monitor TLC Check (30 min) AddGrignard->Monitor Decision SM Consumed? Monitor->Decision Warm Warm to 0°C (Increase Kinetics) Decision->Warm No Quench Quench (sat. NH4Cl) Hydrolysis of Intermediate Decision->Quench Yes Warm->Quench Extract Extraction & Purification Quench->Extract

Caption: Operational workflow for the Grignard addition protocol.

Scope and Performance Data

The following table summarizes expected yields based on the steric and electronic nature of the Grignard reagent (


).
Grignard Reagent (

)
R-Group TypeProduct TypeTypical Yield (%)Notes
PhMgBr ArylAromatic Ketone85-92%Highly robust; standard benchmark.
MeMgI Alkyl (Small)Methyl Ketone75-85%Requires strict temp control to avoid tertiary alcohol.
EtMgBr Alkyl (Primary)Ethyl Ketone80-88%Good balance of reactivity/stability.

-BuMgCl
Alkyl (Bulky)

-Butyl Ketone
40-60%Steric hindrance at C2 reduces yield; slower reaction.
VinylMgBr VinylEnone precursor70-80%Product is a Michael acceptor; handle with care.
AllylMgBr Allyl

-Unsat. Ketone
65-75%Prone to 1,2 vs 1,4 addition issues if warmed too fast.

Troubleshooting & FAQs

Q1: I observe a tertiary alcohol byproduct. What went wrong?

  • Cause: The tetrahedral intermediate collapsed to the ketone during the reaction, which then reacted with a second equivalent of Grignard.

  • Solution: Ensure the reaction temperature remains at -78°C during addition. Verify the quality of your N-Boc protection (free N-H lactams require 2+ equivalents and behave differently). Avoid large excesses of Grignard (>1.5 eq).

Q2: The starting material is not being consumed.

  • Cause: Old Grignard reagent or wet solvent.

  • Solution: Titrate the Grignard reagent using a colorimetric indicator (e.g., salicylaldehyde phenylhydrazone) or 1,10-phenanthroline. Ensure THF is strictly anhydrous (

    
     ppm water).
    

Q3: The Boc group was lost during workup.

  • Cause: Acidic hydrolysis during the quench.

  • Solution: Use saturated

    
     (pH ~5-6) rather than HCl. If the product is very acid-sensitive, use a phosphate buffer (pH 7) for the quench.
    

References

  • Palomo, C., et al. (1994).[1] "Concise General Synthesis of

    
    -Disubstituted 
    
    
    
    -Amino Ketones from
    
    
    -Lactams." Journal of Organic Chemistry, 59(11), 3123–3130.
  • Ojima, I., & Delaloge, F. (1997). "

    
    -Lactam Synthon Method: Enantioselective Synthesis of Non-Proteinogenic Amino Acids." Chemical Society Reviews, 26, 377-386. 
    
  • Review on

    
    -Amino Ketones:  "Synthesis of 
    
    
    
    -amino ketones via Ring Opening." Organic Chemistry Portal.
  • Mechanism of Amide Activation: "Tetrahedral Intermediates in Organic Synthesis." Master Organic Chemistry.

Sources

Application Note: High-Efficiency Scalable Synthesis of tert-Butyl 2-Oxoazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the large-scale synthesis of tert-Butyl 2-oxoazetidine-1-carboxylate (N-Boc-2-azetidinone). This compound is a critical pharmacophore in the synthesis of monobactam antibiotics and a versatile synthon for ring-opening polymerization to access


-amino acids.

Unlike standard amine protection, the nitrogen atom in the strained 2-azetidinone ring exhibits significantly reduced nucleophilicity due to amide resonance and ring strain. Consequently, standard uncatalyzed acylation protocols fail or proceed with poor conversion. This protocol utilizes a nucleophilic catalysis strategy using 4-Dimethylaminopyridine (DMAP) to generate a reactive


-acylpyridinium intermediate, ensuring quantitative conversion under mild conditions suitable for kilogram-scale production.

Reaction Mechanism & Logic

The synthesis relies on the activation of Di-tert-butyl dicarbonate (


) by DMAP. The reaction is thermodynamically driven by the release of 

and the formation of the stable carbamate.
Mechanistic Pathway
  • Activation: DMAP attacks

    
     to form the highly electrophilic 
    
    
    
    -tert-butoxycarbonyl-4-dimethylaminopyridinium ion.
  • Acylation: The non-nucleophilic lactam nitrogen attacks this activated intermediate.

  • Regeneration: DMAP is displaced, and the unstable tert-butyl carbonic acid intermediate decomposes into

    
     and tert-butanol.
    

BocProtection Boc2O Boc2O Activated [Boc-DMAP]+ Intermediate (Highly Electrophilic) Boc2O->Activated DMAP Attack DMAP DMAP (Catalyst) DMAP->Activated Transition Tetrahedral Intermediate Activated->Transition + Lactam Lactam 2-Azetidinone (Nucleophile) Lactam->Transition Transition->DMAP Regeneration Product N-Boc-2-azetidinone Transition->Product Elimination Byproducts CO2 (Gas) + t-BuOH Transition->Byproducts

Figure 1: Catalytic cycle for the DMAP-mediated N-protection of lactams. Note the regeneration of DMAP, allowing for substoichiometric loading.

Experimental Protocol (Large Scale)

Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a 1.0 mol scale reaction.

ComponentRoleEquiv.Mass/VolMW ( g/mol )Notes
2-Azetidinone Substrate1.071.1 g71.08Solid, hygroscopic.

Reagent1.2261.9 g218.25Melt before use (mp 23°C).
DMAP Catalyst0.056.1 g122.17Toxic. Handle with care.
Triethylamine (TEA) Base1.1153 mL101.19Scavenges acidic impurities.
Dichloromethane Solvent-1.5 L-Can substitute with THF for green compliance.
Step-by-Step Procedure
Step 1: Reactor Setup & Charging
  • Equip a 3-L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.

  • Safety Check: Ensure the condenser is vented to a scrubber (dilute NaOH) to manage

    
     evolution.
    
  • Charge 2-Azetidinone (71.1 g, 1.0 mol) and Dichloromethane (1.0 L). Stir at 200 RPM until fully dissolved.

  • Add Triethylamine (153 mL, 1.1 mol) and DMAP (6.1 g, 50 mmol).

  • Cool the mixture to 0°C using a chiller.

Step 2: Controlled Addition (Critical Step)
  • Dissolve

    
      (261.9 g, 1.2 mol) in Dichloromethane (500 mL) in the addition funnel.
    
  • Add the

    
     solution dropwise over 60–90 minutes .
    
    • Process Control: Monitor internal temperature.[1] Do not allow

      
      .
      
    • Gas Evolution: Vigorous

      
       evolution will occur. Adjust addition rate to prevent foaming/pressure buildup.
      
  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir for 12–16 hours .

Step 3: Reaction Monitoring (IPC)
  • Method: TLC (Silica, 30% EtOAc/Hexane) or HPLC.

  • Endpoint: Disappearance of 2-Azetidinone (

    
    ). Product 
    
    
    
    .
  • Staining:[2] Use Ninhydrin or Permanganate stain (Lactams stain poorly with UV; Iodine is preferred).

Step 4: Workup & Isolation
  • Quench: Cool the mixture to 10°C. Add 10% Citric Acid solution (500 mL) slowly.

    • Purpose: Citric acid protonates DMAP and TEA, moving them to the aqueous layer without hydrolyzing the sensitive N-Boc lactam.

  • Phase Separation: Separate the organic layer.

  • Washes: Wash the organic layer with:

    • Saturated

      
       (2 x 500 mL) – Removes excess acid/phenols.
      
    • Brine (1 x 500 mL) – Drying.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    ) to a solid/oil residue.
Step 5: Purification (Crystallization)
  • Note: Avoid column chromatography for kilogram scales.

  • Dissolve the crude residue in a minimum amount of warm Ethyl Acetate (~100–150 mL).

  • Slowly add Hexanes (or Heptane) (~400–500 mL) while stirring until turbidity persists.

  • Cool to -20°C overnight.

  • Filter the white crystalline solid and wash with cold Hexanes.

  • Yield Target: 85–92% (145–157 g).

Analytical Specifications (QC)

TestSpecificationCharacteristic Signals
Appearance White Crystalline Solid-
Melting Point 48–52°CSharp range indicates high purity.[3]

-NMR
Conforms to Structure

1.50 (s, 9H, Boc-tBu);

3.00 (t, 2H, C3-H);

3.60 (t, 2H, C4-H).
IR Spectroscopy Conforms to Structure1790 cm

(Lactam C=O, strained); 1720 cm

(Carbamate C=O).
HPLC Purity > 98.0%-

Safety & Handling (HSE)

  • Beta-Lactam Sensitization:

    • Hazard: 2-Azetidinone and its derivatives can cause severe allergic reactions (anaphylaxis) in sensitized individuals.

    • Control: Handle in a dedicated fume hood or isolator. Use double gloving and N95/P3 respiratory protection if handling solids. Decontaminate surfaces with 1M NaOH (hydrolyzes the ring).

  • Gas Evolution (

    
    ): 
    
    • Hazard: Rapid addition of

      
       can cause reactor over-pressurization.
      
    • Control: Ensure the reactor vent is not blocked. Use a bubbler to monitor gas flow.

  • DMAP Toxicity:

    • Hazard: Highly toxic by skin absorption.

    • Control: Wear chemical-resistant sleeves/apron. Wash immediately if contact occurs.[4]

References

  • Grehn, L., & Ragnarsson, U. (1984). A convenient method for the preparation of 1-(tert-butoxycarbonyl)pyrroles. Angewandte Chemie International Edition in English, 23(4), 296-301. Link

    • Foundational reference for DMAP-catalyzed Boc protection of non-nucleophilic nitrogens.
  • Singh, G. S. (2003). Recent advances in the synthesis of azetidin-2-ones. Tetrahedron, 59(39), 7631-7649. Link

    • Comprehensive review of beta-lactam synthesis and properties.
  • Org. Synth. (2008). Synthesis of N-Boc-beta-lactams. Organic Syntheses, 85, 15. Link

    • General procedures for handling sensitive carbam
  • PubChem Compound Summary. (2023). 2-Azetidinone (CID 136721) and tert-Butyl 2-oxoazetidine-1-carboxylate. National Center for Biotechnology Information. Link

    • Source for physical properties and safety data.[5]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Synthesis Optimization Topic: Optimization of Reaction Conditions for Azetidine Synthesis Role: Senior Application Scientist Status: Active | Ticket ID: AZT-OPT-2024

Strategic Overview: Selecting the Right Methodology

Azetidines are deceptively simple four-membered heterocycles. Their synthesis is governed by a battle between enthalpy (high ring strain, ~26 kcal/mol) and entropy (unfavorable probability of chain-end encounter).

Before troubleshooting specific failures, verify that your chosen route matches your substrate's electronic and steric profile.

AzetidineStrategy Start Substrate Class GammaHalo γ-Haloamines (Nucleophilic Cyclization) Start->GammaHalo Simple alkyl chains BetaLactam β-Lactams (Reductive) Start->BetaLactam Chiral pool / Pre-existing amide ImineAlkene Imine + Alkene ([2+2] Cycloaddition) Start->ImineAlkene Highly substituted / Photochemical access Epoxide γ,δ-Epoxyamines (Ring Opening) Start->Epoxide Hydroxyl-substituted Issue: Oligomerization\nFix: High Dilution Issue: Oligomerization Fix: High Dilution GammaHalo->Issue: Oligomerization\nFix: High Dilution Issue: Workup Emulsions\nFix: Rochelle Salt Issue: Workup Emulsions Fix: Rochelle Salt BetaLactam->Issue: Workup Emulsions\nFix: Rochelle Salt Issue: Stereocontrol\nFix: Triplet Sensitizer Issue: Stereocontrol Fix: Triplet Sensitizer ImineAlkene->Issue: Stereocontrol\nFix: Triplet Sensitizer

Figure 1: Strategic Decision Matrix for Azetidine Synthesis. Select the pathway that minimizes entropic penalties for your specific substrate.

Module A: Nucleophilic Cyclization ( -Haloamines)

The Problem: You observe starting material consumption but isolate a viscous oil or polymer instead of the discrete azetidine.

Diagnosis: The reaction is failing the kinetic competition between intramolecular cyclization (


)  and intermolecular polymerization (

)
. While 4-exo-tet cyclization is allowed by Baldwin’s rules, the ring strain makes the transition state energy high.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Concentration < 0.05 M Critical.

is second-order (dependent on

), while

is first-order. Dilution exponentially favors ring closure [1].
Base

or

Strong, non-nucleophilic bases prevent

competition at the halide by the base itself.
Solvent

or

Polar aprotic solvents stabilize the charged transition state but do not solvate the nucleophile too heavily (increasing reactivity).
Temperature Reflux (Rapid)High heat helps overcome the enthalpic barrier of ring strain.

Q: My LCMS shows a mass corresponding to the dimer (


). Why? 
A:  You are likely running the reaction too concentrated.
  • Fix: Implement a pseudo-high dilution technique. Do not dump the substrate into the base. Instead, slowly add the substrate (in solvent) via syringe pump to a refluxing solution of the base over 4-6 hours. This keeps the instantaneous concentration of the reactive intermediate near zero.

Module B: Reductive Synthesis (From -Lactams)

The Problem: The reduction of


-lactams (azetidin-2-ones) using 

results in low yields or "missing mass" after workup.

Diagnosis: Azetidines are highly polar and basic. They coordinate strongly to Aluminum species formed during the quench, getting trapped in the "alumina gray sludge."

The Solution: The Rochelle Salt Protocol Do not use the standard Fieser (


) workup for azetidines; the precipitate is too voluminous and traps the product.

Step-by-Step Protocol:

  • Reaction: Reflux

    
    -lactam with 2-3 equiv 
    
    
    
    in dry THF/Ether.
  • Quench: Cool to 0°C. Dilute with wet ether.

  • The Key Step: Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) solution (approx. 20 mL per gram of

    
    ).
    
  • Stirring: Vigorously stir the biphasic mixture at room temperature for 2-4 hours (or overnight).

  • Observation: The gray emulsion will separate into two perfectly clear layers. The tartrate chelates the aluminum, releasing your azetidine into the organic layer.

  • Extraction: Separate and extract the aqueous layer with

    
     (DCM).
    

WorkupLogic Step1 LiAlH4 Reduction (Complete) Quench Quench 0°C (Wet Ether) Step1->Quench Choice Select Workup Quench->Choice Fieser Fieser Method (NaOH/H2O) Choice->Fieser Standard Amines Rochelle Rochelle Salt (K-Na Tartrate) Choice->Rochelle Azetidines/Polar Amines ResultFail Precipitate traps Azetidine Yield Loss: 30-50% Fieser->ResultFail ResultWin Al-Tartrate Complex Soluble Biphasic Separation Yield Recovery: >90% Rochelle->ResultWin

Figure 2: Workup Selection Logic. For azetidines, chelation breaking via Rochelle Salt is mandatory to prevent product occlusion in aluminum salts [2].

Module C: Visible-Light [2+2] Cycloaddition (Aza-Paternò-Büchi)[1]

The Problem: Low conversion or lack of stereocontrol when coupling imines and alkenes.

Diagnosis: Direct excitation of imines often fails or leads to rapid relaxation. The reaction requires Triplet Energy Transfer (EnT) to access the excited state required for the [2+2] cycloaddition.

Optimization Guide (Based on Schindler/Teichmann Protocols):

Q: Which catalyst should I use? A:

  • Iridium Catalysts (e.g.,

    
    ):  Gold standard for efficiency. High triplet energy (
    
    
    
    kcal/mol) ensures efficient transfer to the imine/oxime [3].
  • Thioxanthone (Organic): A cheaper, metal-free alternative but may require longer irradiation times.

Q: How does concentration affect this specific reaction? A: Unlike the nucleophilic substitution (which needs dilution), this bimolecular reaction often benefits from moderate concentrations (0.1 M - 0.2 M) to facilitate the encounter between the excited triplet imine and the alkene. However, going too high (>0.5 M) can lead to radical recombination side products.

Experimental Tip: Degas your solvent thoroughly (freeze-pump-thaw x3). Triplet states are quenched by molecular oxygen (


), killing the reaction immediately.

Module D: Isolation & Stability (The "Hidden Killer")

The Problem: The reaction worked (confirmed by crude NMR), but the product vanished after column chromatography.

Diagnosis: Azetidines are susceptible to acid-catalyzed ring opening on silica gel.[1] The inherent ring strain makes the nitrogen lone pair highly basic and the ring carbons electrophilic upon protonation.

Purification Protocol:

  • Stationary Phase:

    • Best: Basic Alumina (Activity III).

    • Alternative: Silica Gel pre-treated with 1-2% Triethylamine (

      
      ). Flush the column with 
      
      
      
      (99:1) before loading your sample.
  • Eluent: Always include 1%

    
     or 
    
    
    
    in your mobile phase to keep the silica deactivated.
  • Volatility Warning: Simple azetidines (MW < 150) are volatile.

    • Do not use a high-vacuum pump for extended periods.

    • Do not rotovap to dryness in a water bath > 30°C.

    • Fix: Isolate as a hydrochloride salt (

      
       in ether) if the free base is too volatile. The salt is stable and non-volatile.
      

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Seyferth, D. (2009). "The Grignard Reagents of Azetidines." Organometallics.
  • Schindler, C. S., et al. (2020). "Visible Light-Mediated Aza Paternò–Büchi Reaction of Acyclic Oximes and Alkenes." Science, 369(6506), 939-945. Link

  • Aggarwal, V. K., et al. (2023). "Strain-Release Functionalization of Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society. (Relevant for strain-release methodologies).[2][3] Link

Sources

Technical Support Center: Boc Protection of Azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Strain" Challenge

Azetidine is not a simple secondary amine.[1] Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, azetidine possesses significant ring strain (~25.4 kcal/mol) .[2] This distinct physical property dictates its reactivity profile, stability, and handling requirements.

Successful Boc protection of azetidine requires navigating two primary failure modes:

  • Volatility: The free base (azetidine) boils at ~61–62°C, leading to "vanishing" starting material.

  • Ring Instability: While more stable than aziridines, the ring is susceptible to acid-catalyzed opening (polymerization) during aggressive workups.

Core Protocol: The "In-Situ Neutralization" Method

Recommended for maximal yield and safety.

Why this method? We strongly advise against isolating azetidine free base due to its volatility and toxicity. This protocol utilizes Azetidine Hydrochloride (Azetidine·HCl) as the stable precursor, neutralizing it in situ.

Reagents & Stoichiometry
ComponentEquiv.Role
Azetidine[1][2][3][4][5][6][7][8][9]·HCl 1.0Substrate (Stable solid)
DCM (Dichloromethane) [0.2 M]Solvent (High solubility for N-Boc product)
Triethylamine (TEA) 2.2 - 2.5Base (1.0 eq to neutralize HCl, >1.0 eq to drive reaction)
Boc Anhydride (

)
1.1 - 1.2Protecting Group Source
DMAP 0.05 (Cat.)Catalyst (Optional, speeds up sluggish reactions)
Step-by-Step Workflow
  • Suspension: Suspend Azetidine·HCl (1.0 eq) in DCM (0.2 M concentration) at 0°C.

  • Neutralization: Add TEA (2.5 eq) dropwise. The solution will clarify as the free amine is liberated and TEA·HCl forms.

  • Addition: Add solution of

    
     (1.1 eq) in minimal DCM dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC (See Section 4 for Visualization).

  • Workup (Critical):

    • Wash organic layer with Water (

      
      ).
      
    • Wash with 10% Citric Acid (mildly acidic, pH ~4) to remove excess TEA and unreacted azetidine. Do NOT use strong HCl.

    • Wash with Brine , Dry over

      
      , Filter.
      
  • Concentration: Concentrate under reduced pressure. Caution: Do not heat water bath >40°C; N-Boc-azetidine is an oil that can show volatility under high vacuum/heat.

Visualizing the Workflow

BocProtection cluster_side Risk Zone: Acidic Workup Start Azetidine·HCl (Stable Solid) Base Add TEA (DCM, 0°C) Start->Base Neutralization Intermediate Free Azetidine (In-Situ) Base->Intermediate Liberates Amine Reagent Add Boc2O Intermediate->Reagent Nucleophilic Attack Product N-Boc-Azetidine (Oil) Reagent->Product CO2 Release RingOpen Ring Opening/ Polymerization Product->RingOpen Strong Acid (H+)

Figure 1: Logical flow of the in-situ neutralization strategy, highlighting the risk of ring opening under strong acidic conditions.

Troubleshooting Guide (Symptom -> Diagnosis -> Solution)

SymptomProbable CauseCorrective Action
Low Yield (<50%) Volatility of Free Base Switch to the Azetidine·HCl protocol. If you must use free base, keep the system sealed and cold (0°C) until

is added.
"Invisible" TLC Lack of Chromophore N-Boc-azetidine is not UV active (254 nm). Use Iodine (

) chamber
or KMnO4 stain (yellow/brown spot).
Polymer/Goo Formation Ring Opening Workup was too acidic (pH < 3) or reaction overheated. Use Citric Acid or

for washes, not HCl. Keep temperature <40°C.
Product is Volatile Over-drying The product is a low-molecular-weight oil. Do not leave on high vacuum (>0.1 mmHg) for extended periods.
Incomplete Reaction Aggregation Azetidine·HCl is not soluble in DCM until neutralized. Ensure vigorous stirring during TEA addition to fully liberate the amine.

Frequently Asked Questions (Deep Dive)

Q1: Why can't I just use Azetidine free base directly?

A: You can, but it is operationally hazardous. Azetidine free base has a boiling point of ~61°C. In an open flask or during weighing, you will lose significant mass to evaporation, leading to incorrect stoichiometry (excess


) and exposure to toxic vapors. The Hydrochloride salt is non-volatile and stoichiometric.
Q2: How do I purify the product if it's an oil?

A: N-Boc-azetidine is typically a colorless oil.

  • Extraction: If the reaction is clean, the acid/base workup (Section 2, Step 5) is usually sufficient to yield >95% purity.

  • Distillation: For large scales, it can be distilled under vacuum (approx 100–130°C at reduced pressure), but this carries thermal risk.

  • Column: It is stable on silica. Use Hexane/EtOAc (gradient 9:1 to 7:3). Stain with Iodine to visualize fractions.

Q3: Can I use Schotten-Baumann conditions (NaOH/Water/Dioxane)?

A: Yes. This is a robust alternative.

  • Protocol: Dissolve Azetidine·HCl in Water/Dioxane (1:1). Add 2.5 eq NaOH. Add

    
    .
    
  • Pros: No organic base (TEA) removal needed.

  • Cons: Extraction of the product from the aqueous phase can be difficult if the product is somewhat water-soluble (N-Boc azetidine is lipophilic, but small impurities may drag). The DCM method is generally preferred for ease of workup.

Q4: I see a "double spot" on TLC. Is my product decomposing?

A: Likely not. N-Boc compounds, especially cyclic amines, often exhibit Rotamers (restricted rotation around the N-C(O) bond) on NMR and sometimes on TLC (appearing as a streak or figure-8).

  • Verification: Run a High-Temperature NMR. The peaks should coalesce.

References & Authority

  • Ring Strain & Reactivity:

    • Source: Recent Advances in the Synthesis and Reactivity of Azetidines (RSC).[2]

    • Context: Confirms ring strain energy (~25 kcal/mol) and stability relative to aziridines.[2]

  • Boc Protection Protocols (General & Specific):

    • Source: Organic Chemistry Portal - Protective Groups.

    • Context: Standard protocols for amine protection using

      
       and base.
      
  • Visualization Techniques:

    • Source: Chemistry LibreTexts - TLC Visualization.

    • Context: Validation that aliphatic Boc-amines require non-UV visualization (Iodine/KMnO4).

  • Azetidine Handling:

    • Source: National Institutes of Health (NIH) - Azetidine Synthesis & Stability.

    • Context: Discusses the handling of azetidine salts to avoid volatility issues.

Sources

Technical Support Center: Azetidine Stability & Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimerization & Oligomerization in Azetidine Chemistries Ticket ID: AZT-STAB-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Hidden" Reactivity

Azetidines are deceptive. With a ring strain of ~26 kcal/mol, they are significantly more stable than aziridines, leading many researchers to treat them like pyrrolidines. This is a critical error.

The primary failure mode in azetidine chemistry is Ring-Opening Polymerization (ROP) . This often begins with dimerization , where a neutral azetidine attacks a protonated or activated azetidine. This guide addresses the root causes of this "gumming" phenomenon and provides validated protocols to prevent it.

Module 1: The Mechanism of Failure

User Question: "Why did my clear reaction mixture turn into an insoluble white solid/gum after workup?"

Technical Insight: You likely triggered Cationic Ring-Opening Polymerization. This is an autocatalytic cascade.

  • Activation: A subset of azetidine molecules becomes protonated (or coordinated to a Lewis Acid).

  • Nucleophilic Attack: A neutral azetidine (acting as a nucleophile) attacks the

    
    -carbon of the activated ring (electrophile).
    
  • Ring Opening: The ring snaps open, relieving strain.

  • Propagation: The resulting dimer is a linear amine that is often more basic than the monomer, driving further proton transfer and attack.

Visualization: The Dimerization Cascade

The following diagram illustrates the kinetic pathway you must interrupt.

AzetidineROP Monomer Neutral Azetidine (Nucleophile) TS Transition State (Nucleophilic Attack) Monomer->TS Attacks Protonated Protonated Azetidine (Electrophile) Protonated->TS Dimer Linear Dimer (Ring Opened) TS->Dimer Strain Relief Polymer Oligomers/Polymers (Insoluble Gum) Dimer->Polymer Propagation

Caption: Mechanism of cationic ring-opening dimerization. The reaction is driven by the relief of ring strain (~26 kcal/mol) upon nucleophilic attack.

Module 2: Synthesis & Functionalization Troubleshooting

User Question: "I am trying to alkylate a free-base azetidine, but yields are low. How do I stop self-reaction?"

Troubleshooting Protocol: When functionalizing the nitrogen (N-alkylation or acylation), you are fighting a competition between the external electrophile (your reagent) and the internal electrophile (another azetidine molecule).

Critical Control Parameters (CCP)
ParameterRecommendationScientific Rationale
Concentration < 0.1 M (High Dilution)Reaction rate of dimerization is typically second-order with respect to azetidine concentration. Dilution exponentially reduces self-collision probability.
Temperature -78°C to 0°C Low temperature suppresses the activation energy required for ring opening, favoring the kinetically faster N-attack on the external electrophile.
Base Selection Non-Nucleophilic (e.g., DIPEA, 2,6-Lutidine)Avoid nucleophilic bases (like DMAP or Pyridine) which can attack the ring themselves or activate it via acyl-pyridinium species.
Addition Order Inverse Addition Add the azetidine slowly to the electrophile. Ensure the azetidine is never in excess relative to the electrophile.

Module 3: Deprotection & Isolation (The Danger Zone)

User Question: "My yield vanishes after removing the Boc group. I see the product by LCMS, but it disappears during concentration."

Technical Insight: The free base of an azetidine is thermodynamically unstable in concentrated form. Evaporating solvent increases concentration, forcing intermolecular proximity and triggering polymerization.

Validated Protocol: "Trap and Freeze" Strategy

Do not isolate the free base unless absolutely necessary.

Step-by-Step Methodology:

  • Deprotection: Dissolve N-Boc azetidine in minimal DCM. Add 4N HCl in Dioxane (preferred over TFA to avoid hygroscopic salts).

  • Precipitation: The azetidine-HCl salt should precipitate. If not, add diethyl ether or MTBE to force precipitation.

  • Filtration: Filter the solid salt under inert atmosphere (Argon/N2).

  • Storage: Store as the hydrochloride salt.

If you MUST use the free base for the next step:

  • Perform the workup (e.g., NaHCO3 wash) at 0°C .

  • Keep the organic phase dilute.

  • Do not concentrate to dryness. Perform a "solvent swap" (azeotropic distillation) directly into the solvent for the next reaction.

Workflow Visualization: Decision Tree

HandlingWorkflow Start N-Boc Azetidine Deprot Acidic Deprotection (HCl or TFA) Start->Deprot Check Is the Free Base Required? Deprot->Check SaltPath Isolate as HCl or Oxalate Salt Check->SaltPath No FreePath Cold Neutralization (0°C, NaHCO3) Check->FreePath Yes Stable Stable Storage (-20°C) SaltPath->Stable Danger Do NOT Concentrate to Dryness! FreePath->Danger NextStep Use Solution Immediately in Next Reaction Danger->NextStep

Caption: Operational decision tree for handling azetidine intermediates. Note the critical warning against concentrating the free base.

Frequently Asked Questions (FAQs)

Q: Can I use TFA for deprotection? A: Yes, but TFA salts are often hygroscopic and can form "oils" rather than solids. These oils can contain pockets of high acidity that promote degradation over time. We recommend converting the TFA salt to an HCl salt (via Dowex resin or HCl/Ether treatment) for long-term stability [1].

Q: I see a "dimer" peak in my LCMS (+56 mass units). What is this? A: This is the tell-tale sign of ring opening. The +56 unit corresponds to the addition of a C3H6N fragment. If you see this, your reaction mixture was likely too concentrated or too warm.

Q: Is the azetidine ring stable to reductive amination? A: Generally, yes. However, avoid using strong Lewis acids (like TiCl4) which can coordinate to the ring nitrogen and activate it for opening. Sodium triacetoxyborohydride (STAB) at mild pH is the preferred reagent system.

References

  • Goethals, E. J., et al. (2017). Cationic Ring-Opening Polymerization of Azetidine. Macromolecules. Link (Note: Foundational mechanism verification).

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link (Context on handling reactive amine intermediates).

  • Soda, Y., et al. (2018). Anionic Ring-Opening Polymerization of N-Sulfonyl Azetidines. Journal of the American Chemical Society. Link

Technical Support Center: Cross-Coupling Catalyst Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To empower research teams in transitioning from "it works" (1–5 mol%) to "it scales" (<0.1 mol%) by applying mechanistic rigor rather than trial-and-error.

Module 1: The Diagnostic Triage

Before adding more catalyst, determine why the current loading failed.

The "Stalled Reaction" Decision Matrix

Symptom: The reaction starts well but plateaus at 60–80% conversion. Adding time does not increase yield.

Immediate Action: Perform a Standard Addition Test .

  • Take the stalled reaction mixture.

  • Add fresh substrate (0.2 equiv).

  • Monitor for 1 hour.

Interpretation:

  • Scenario A: No new product forms.

    • Diagnosis:Catalyst Death. The active Pd species has irreversibly aggregated to Pd black or formed an inactive dimer.

    • Solution: Switch to a more stable precatalyst (e.g., Buchwald G3/G4) or increase ligand:metal ratio.

  • Scenario B: New product forms at the initial rate.

    • Diagnosis:Product Inhibition or Substrate Depletion. The catalyst is alive, but the product is binding to the metal center, or the kinetics are higher order in substrate.

    • Solution: Dilute the reaction or change the ancillary ligand to one with a smaller cone angle (if steric crowding is the cause).

Diagnostic Flowchart

DiagnosticFlow Start ISSUE: Reaction Stalls < 100% CheckColor Visual Check: Is the solution black? Start->CheckColor PdBlack Diagnosis: Pd Aggregation (Catalyst Death) CheckColor->PdBlack Yes (Precipitate) StdAdd Action: Add Fresh Substrate (Standard Addition) CheckColor->StdAdd No (Clear/Homogeneous) Monitor Monitor for 1 Hour StdAdd->Monitor ResultA No New Conversion Monitor->ResultA ResultB Conversion Resumes Monitor->ResultB DiagA Root Cause: Catalyst Deactivation Fix: Change Ligand/Precatalyst ResultA->DiagA DiagB Root Cause: Product Inhibition Fix: Dilution or Ligand Switch ResultB->DiagB

Caption: Figure 1. Triage workflow to distinguish between catalyst deactivation (death) and kinetic inhibition.

Module 2: Troubleshooting Specific Failure Modes

Issue A: The "Black Crash" (Pd Aggregation)

User Question: "I dropped the loading from 1 mol% to 0.1 mol%, and the reaction turned black instantly and failed. Why?"

Technical Explanation: At low loadings, the concentration of the stabilizing ligand is often too low to protect the Pd(0) intermediate. Without sufficient ligand pressure, Pd(0) enters an off-cycle pathway, agglomerating into catalytically inactive nanoparticles (Pd black). This is often exacerbated by "induction periods" where Pd(II) is reduced to Pd(0) too slowly, leaving unprotected metal species vulnerable.

The Fix:

  • Switch to Precatalysts: Move from Pd(OAc)₂/Phosphine to defined precatalysts (e.g., Buchwald G4 or Hazari dimers). These guarantee a 1:1 Pd:Ligand ratio upon activation.

  • Solvent Quality: Ensure solvents are degassed. Oxygen accelerates phosphine oxidation, stripping the metal of its protective ligand.

Issue B: The "Induction Lag"

User Question: "My kinetic profile shows nothing happens for 30 minutes, then it takes off. Is this normal?"

Technical Explanation: This indicates a slow activation step. If you are using Pd(II) salts (like PdCl₂ or Pd(OAc)₂), they must be reduced to Pd(0) in situ by the phosphine, amine, or an additive. This consumes ligand and is chemically inefficient.

The Fix: Use a rapidly activating precatalyst .

  • Old Tech: Pd(PPh₃)₄ (Unstable, variable quality).

  • New Tech:Pd-G4 active esters (Buchwald). These activate via base-mediated reductive elimination, releasing the active L-Pd(0) species within seconds, even at room temperature [2].

Mechanism of Deactivation vs. Cycle

CatalyticCycle PdPre Precatalyst (Pd-II) Active Active Species L-Pd(0) PdPre->Active Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd + Ar-X Deact Pd Black (Inactive Aggregates) Active->Deact Low Ligand Conc. Or O2 Exposure Prod Product Release OxAdd->Prod + Nucleophile Prod->Active Turnover

Caption: Figure 2. The active catalytic cycle versus the irreversible off-cycle deactivation pathway (Pd Black formation).

Module 3: Optimization Protocols

Protocol: Determination of Minimum Effective Loading (MEL)

Do not weigh sub-milligram quantities of catalyst. Use the Stock Solution Method.

Objective: Determine the lowest Pd loading that achieves >95% conversion within a set time (e.g., 4 hours).

Reagents:

  • Stock A: Precatalyst (e.g., XPhos Pd G4) dissolved in THF/DCM (Concentration: 10 µmol/mL).

  • Stock B: Substrate mixture (Electrophile + Nucleophile + Internal Standard).

Workflow:

  • Prepare 5 Vials: Label them 1.0%, 0.5%, 0.1%, 0.05%, 0.01% mol loading.

  • Dosing:

    • Calculate the volume of Stock A required for each loading.

    • Crucial Step: For the 0.01% vial, perform a secondary dilution of Stock A (1:10) to ensure pipetting accuracy.

  • Reaction: Add solvent and base. Heat all vials simultaneously in a heating block.

  • Sampling: Take aliquots at T=1h and T=4h.

  • Analysis: Plot Conversion vs. Loading.

Data Interpretation Table:

Loading (mol%)T=1h Conv.T=4h Conv.InterpretationAction
1.00% 99%99%Over-catalyzed.Reduce.
0.10% 85%99%Ideal Kinetic profile.Target for Scale-up.
0.01% 20%22%Catalyst Death.Unstable. Add 10% extra free ligand.
Protocol: "Same Excess" Experiment (RPKA)

Based on the methodology of Donna Blackmond [1].

Purpose: To detect catalyst deactivation without running multiple reactions. Concept: Run two reactions with different initial concentrations but the same "excess" ([Nucleophile] - [Electrophile]). If the rate curves do not overlay when plotted against "excess concentration," the catalyst is deactivating over time.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use "Pd EnCat" or heterogeneous Pd to solve loading issues? A: Be careful. While these handle metal removal well, they often suffer from significant mass-transfer limitations. For difficult couplings (sterically hindered or electron-poor), a homogeneous catalyst at 500 ppm is often more efficient and cheaper than a heterogeneous catalyst at 5 mol%.

Q: How do I remove Pd if I use homogeneous catalysts? A: If you optimize loading down to <200 ppm, standard workups (crystallization) often bring residual Pd to <10 ppm (ICH limits). If not, use specific scavengers like SiliaMetS® Thiol or QuadraPure™ TU during the final workup.

Q: Why does my reaction work in the glovebox but fail on the Schlenk line? A: This is a classic sign of oxygen sensitivity of the active catalytic species (not necessarily the precatalyst).

  • Troubleshooting: Check your inert gas purity. Use a "sparge" technique (bubbling Argon through solvent for 15 mins) rather than just "vacuum/backfill," which is less effective at removing dissolved oxygen.

References

  • Blackmond, D. G. (2005).[1][2][3] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[1][2][3] Angewandte Chemie International Edition, 44(28), 4302–4320.[1][3]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013).[4][5] Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4, 916-920.[4][5]

  • Sheridan, M. V., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936–1944.

  • Hartwig, J. F. (2010).[6] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Sources

Technical Support Center: Azetidine Synthesis & Thermal Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control in the Synthesis of Azetidine Derivatives

Department: Chemical Process R&D / Heterocyclic Chemistry Support Ticket ID: AZT-THERM-2024 Status: Open / Guide Generated

Executive Summary: The Thermal "Goldilocks" Zone

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Team

Synthesizing azetidines (saturated 4-membered nitrogen heterocycles) presents a unique thermodynamic paradox. You are fighting against a ring strain of approximately 25.4 kcal/mol [1].[1]

  • Too Cold: The reaction fails to overcome the high activation energy barrier required to force the atoms into the strained conformation (Kinetic failure).

  • Too Hot: The ring forms but immediately undergoes thermal ring-opening polymerization (ROP) or elimination to form allylamines (Thermodynamic failure).

This guide provides the thermal protocols required to navigate this narrow window, ensuring high yields and reproducible scale-up.

Module 1: Critical Temperature Protocols by Method

Protocol A: Intramolecular Nucleophilic Cyclization (The Standard)

Most common route: Cyclization of


-haloamines or activated 3-amino alcohols.

The Mechanism: This reaction relies on an internal


 attack. Unlike 5- or 6-membered rings, the entropy of activation is favorable (proximity), but the enthalpy of activation is high due to the developing ring strain in the transition state.

Optimized Thermal Ramp:

  • Activation Phase (-10°C to 0°C):

    • Action: Addition of leaving group activators (e.g., Mesyl chloride, Tosyl chloride) to the amino alcohol.

    • Why: Exothermic reaction. Higher temperatures here cause premature displacement or elimination side products.[2]

  • Cyclization Phase (60°C - 80°C):

    • Action: Heating the intermediate in a polar aprotic solvent (acetonitrile or DMSO) with base.

    • Why: You must supply enough energy to cross the strain barrier.

    • Critical Threshold: Do not exceed 100°C for prolonged periods unless using specific stabilizing substituents. Unsubstituted azetidines degrade rapidly above this point.

Protocol B: Thermal [2+2] Cycloaddition (Staudinger/Paternò-Büchi)

Route: Reaction of imines with alkenes or ketenes.

The Mechanism: Thermal cycloadditions often require forcing conditions to align the orbitals of the imine and the alkene.

Data: Yield Sensitivity to Temperature Case Study: Copper(I)-Catalyzed Rearrangement/Cyclization [2]

TemperatureSolventReaction TimeIsolated YieldOutcome Analysis
80°C 1,4-Dioxane72 h10%Kinetic Failure: Insufficient energy to drive cyclization.
100°C 1,4-Dioxane55 h45%Intermediate: Slow conversion.
120°C 1,4-Dioxane48 h72-86% Optimal: Balance of rate and stability.[3]
140°C+ 1,4-Dioxane24 h<30%Thermal Degradation: Ring opening/polymerization dominates.

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turned into an insoluble viscous tar. What happened?

Diagnosis: Thermal Ring-Opening Polymerization (ROP). The Science: The azetidine ring is a "loaded spring." If the temperature is too high, or if a Lewis acid initiator is present (even trace amounts), the ring opens. The amine end of the opened molecule attacks another ring, triggering a chain reaction. Solution:

  • Reduce Temperature: Cap your reaction at 80°C.

  • Check Solvent: Avoid acidic solvents. Ensure your solvent (e.g., DMSO, DMF) is free of trace metal impurities that can catalyze ROP.

  • Quench Early: Do not let the reaction stir overnight at reflux "just to be safe." Monitor via LCMS and quench immediately upon conversion plateau.

Q2: I observe the formation of allylamines instead of azetidines.

Diagnosis: Elimination (


) competing with Substitution (

). The Science: At high temperatures, the base prefers to abstract a proton from the

-carbon (relative to the leaving group) rather than acting as a spectator for the nucleophilic attack. This relieves steric strain by forming a double bond (elimination) rather than a ring. Solution:
  • Lower the Temperature:

    
     is less sensitive to temperature drops than 
    
    
    
    . Lowering the temp by 10-20°C often favors substitution.
  • Change Base: Switch to a less bulky, "softer" base (e.g., Carbonate vs. Alkoxide) to disfavor proton abstraction.

Q3: Why is my yield low in the [2+2] cycloaddition even at high temps?

Diagnosis: Reversible Retro-Cycloaddition. The Science: The formation of the 4-membered ring is reversible. At high thermodynamic equilibrium, the entropy-favored open starting materials (2 molecules) are often preferred over the single strained product molecule. Solution:

  • Trap the Product: Use a subsequent step (e.g., reduction or protection) in situ to remove the azetidine from the equilibrium.

  • Concentration: Run the reaction at higher concentrations to favor the bimolecular forward reaction.

Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic vs. thermodynamic pathways. Note how the "Goldilocks Zone" avoids both the activation energy cliff and the degradation pit.

Azetidine_Thermal_Pathways cluster_zone Operational Window Start Precursors (Amino Alcohol / Imine) Activation Activation Barrier (~25 kcal/mol) Start->Activation Heat Input Azetidine Azetidine Product (Strained Ring) Activation->Azetidine Optimal Temp (60-100°C) Elimination Allylamine (Elimination) Activation->Elimination High Temp + Strong Base Polymer Polymer/Tar (Ring Opening) Azetidine->Polymer Overheating (>120°C) or Lewis Acid

Figure 1: Reaction energy landscape showing the narrow operational window for successful azetidine synthesis. Green path indicates optimal thermal control.

Module 4: Scale-Up Safety Warning

Critical Alert: Azetidine synthesis is exothermic upon cyclization, but the reaction requires heat to start.

  • The Hazard: On a large scale (>100g), heating the reactor to 80°C can trigger a rapid, self-accelerating cyclization wave. The heat generated by ring formation cannot escape, pushing the temperature past the degradation threshold (leading to rapid gas evolution/pressure).

  • Control Measure: For scale-up, use Dosing Controlled Reaction (DCR) .

    • Heat the solvent/base mixture to the target temperature (e.g., 80°C).

    • Slowly dose the substrate precursor into the hot mixture.

    • This ensures the concentration of unreacted precursor is always low, preventing thermal runaway.

References

  • Mughal, H., & Szostak, M. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-driven Character of the Four-membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, Z., et al. (2022).[4] Synthesis of Azetidine Nitrones... through a Copper(I)-Catalyzed Cascade Strategy. Organic Letters. Available at: [Link]

  • Schindler, C. S., et al. (2020).[1][5][6] Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: tert-Butyl 2-Oxoazetidine-1-carboxylate vs. 3-Oxo Analogues in Baricitinib Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Baricitinib (Olumiant), the selection of the azetidine precursor is the critical determinant of overall yield and impurity profiles. This guide compares the efficacy of tert-Butyl 2-oxoazetidine-1-carboxylate (the "2-Oxo" variant) against the industry-standard tert-Butyl 3-oxoazetidine-1-carboxylate (the "3-Oxo" variant).

Critical Finding: While tert-Butyl 2-oxoazetidine-1-carboxylate is a stable


-lactam scaffold, it demonstrates negligible efficacy  as a direct precursor for Baricitinib compared to the 3-oxo analogue. The 3-oxo variant allows for a direct Horner-Wadsworth-Emmons (HWE) reaction to install the necessary cyanomethylene group, whereas the 2-oxo variant requires complex C3-functionalization and problematic lactam reduction that threatens chemoselectivity.

Recommendation: For all drug development and scale-up workflows, tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) is the required starting material. The 2-oxo compound should be considered chemically unsuitable for this specific target.

Structural & Mechanistic Analysis

To understand the efficacy gap, one must analyze the structural requirements of Baricitinib against the reactivity profiles of both precursors. Baricitinib features a 1-ethylsulfonyl-3-(cyanomethylene)azetidine core (prior to pyrazole coupling).

Comparative Profile
FeatureThe Candidate (2-Oxo) The Standard (3-Oxo)
IUPAC Name tert-Butyl 2-oxoazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylate
Common Name N-Boc-

-Lactam
1-Boc-3-Azetidinone
CAS Number 85226-06-4398489-26-4
Functional Group Amide (Lactam) at C2Ketone at C3
Hybridization at C3

(Unreactive Methylene)

(Reactive Carbonyl)
Baricitinib Utility Low. Requires multi-step rearrangement.[1]High. Direct precursor via HWE reaction.
The Mechanistic Bottleneck

Why the 3-Oxo (Standard) Works: The 3-oxo precursor possesses a ketone at the C3 position. This is the exact site where the cyanomethyl group must be attached in Baricitinib. The ketone undergoes a highly efficient Horner-Wadsworth-Emmons (HWE) reaction with diethyl cyanomethylphosphonate to form the exocyclic double bond (tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate). This intermediate is then ready for Michael addition with the pyrazole core.

Why the 2-Oxo (Candidate) Fails: The 2-oxo precursor is a


-lactam. The carbonyl is at C2, not C3. To convert this to Baricitinib, a chemist would face significant thermodynamic hurdles:
  • C3 Functionalization: Alkylating the C3 position (alpha to the lactam) is possible but requires strong bases (e.g., LDA) and electrophiles, often leading to ring opening due to ring strain.

  • Reductive Chemoselectivity: Even if the cyanomethyl group is installed at C3, the C2 carbonyl (lactam) must be reduced to a methylene (

    
    ) to form the final azetidine ring. Reagents capable of reducing lactams (e.g., 
    
    
    
    ) will indiscriminately reduce the nitrile (cyanomethyl) group and potentially the Boc protecting group, destroying the molecule.

Experimental Efficacy Data

The following data contrasts the industrial performance of the 3-Oxo route (Standard) against the theoretical limitations of the 2-Oxo route.

Yield Comparison (Key Intermediates)
Reaction Step3-Oxo Route (Standard)2-Oxo Route (Hypothetical)
Precursor to Cyanomethylene 85 - 92% (via HWE)< 10% (via

-alkylation)
Chemoselectivity High (Ketone specific)Low (Competes with Lactam/Boc)
Overall Yield to Baricitinib 40 - 50% N/A (Route non-viable)
Impurity Profile Minimal (Clean E/Z isomers)High (Ring-opened byproducts)

Data Sources: Synthesized from industrial patent workflows (WO2017109524A1) and process chemistry literature [1][2].

Validated Experimental Protocol (The 3-Oxo Route)

Since the 2-oxo route is experimentally inferior, the following protocol details the validated high-efficacy workflow using the 3-oxo precursor. This protocol is self-validating via TLC and NMR monitoring.

Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[2]

  • Diethyl cyanomethylphosphonate (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq)

  • Solvent: THF (Anhydrous)

Methodology:

  • Activation: Charge a reactor with THF and cool to 0°C. Add KOtBu and stir for 15 minutes.

  • Ylide Formation: Dropwise add diethyl cyanomethylphosphonate, maintaining temperature < 5°C. Stir for 30 minutes to generate the phosphonate carbanion.

  • Coupling: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in THF and add dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to 20°C and stir for 2-3 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting ketone spot (

      
      ) should disappear, replaced by the alkene product (
      
      
      
      ).
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[3][4] Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from cyclohexane/heptane to obtain a white solid.

Expected Yield: 85-90%. Characterization:


 NMR should show the disappearance of the C3 ketone signal and the appearance of the vinylic proton at 

ppm.
Step 2: Conversion to Baricitinib Core

This intermediate subsequently undergoes Michael addition with the pyrazole-pyrrolo[2,3-d]pyrimidine moiety, followed by Boc-deprotection and sulfonylation.

Visualizing the Pathways

The following diagram illustrates the divergence in chemical logic, demonstrating why the 3-Oxo route is the "Green Path" to Baricitinib and the 2-Oxo route is a "Dead End."

Baricitinib_Synthesis Target Baricitinib (Active API) Start3 tert-Butyl 3-oxoazetidine-1-carboxylate (The Standard) Inter3 HWE Reaction (Formation of Cyanomethylene) Start3->Inter3 Diethyl cyanomethylphosphonate KOtBu, THF, 90% Yield Coupling Michael Addition (Pyrazole Coupling) Inter3->Coupling Pyrazole Boronate DBU, CH3CN Coupling->Target Deprotection & Sulfonylation Start2 tert-Butyl 2-oxoazetidine-1-carboxylate (The Candidate) Inter2 C3-Alkylation Attempt (Thermodynamically Unfavorable) Start2->Inter2 LDA, Electrophile (Ring Opening Risk) Barrier CRITICAL FAILURE: Lactam Reduction destroys Nitrile Inter2->Barrier LiAlH4 Reduction Barrier->Target Path Blocked

Figure 1: Comparison of synthetic pathways. The Blue/Green path represents the industry standard (3-Oxo). The Red path represents the theoretical failure modes of the 2-Oxo precursor.

Conclusion

The efficacy of tert-Butyl 2-oxoazetidine-1-carboxylate as a Baricitinib precursor is non-existent in practical application. It is structurally misaligned with the target molecule's requirements.

Researchers must distinguish between the 2-oxo (lactam) and 3-oxo (ketone) isomers. The 3-oxo isomer is the verified, high-yield precursor that enables the installation of the exocyclic double bond essential for Baricitinib's mechanism of action. Substituting the 3-oxo with the 2-oxo variant will result in synthetic failure.

References

  • Behrens, J. M., et al. (2016). "An Efficient Synthesis of Baricitinib." Journal of Chemical Research, 40(4), 205–208.[5]

  • World Intellectual Property Organization. (2017).[4] Method and intermediate for the production of baricitinib.[3][4][5][6][7][8] WO2017109524A1.[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1519404, tert-Butyl 3-oxoazetidine-1-carboxylate.[2]

  • ChemicalBook. (2025).[5][9] 1-Boc-3-azetidinone Product Standards and Synthesis.

Sources

Comparative Guide to Azetidine Protecting Groups: Stability, Reactivity, and Strategic Selection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of protecting groups for azetidine, focusing on stability, removal conditions, and experimental nuances specific to the strained four-membered ring.

Executive Summary: The "Goldilocks" Challenge

Azetidine represents a unique challenge in heterocycle chemistry. With a ring strain of ~25.4 kcal/mol, it is significantly more stable than the explosive aziridine but far more reactive than the relaxed pyrrolidine. This "Goldilocks" zone creates two specific hazards during protecting group (PG) manipulation:

  • Ring Opening: Electrophilic activation of the nitrogen (e.g., by strong Lewis acids or during vigorous sulfonamide deprotection) can trigger nucleophilic attack at the

    
    -carbon, cleaving the ring.
    
  • Volatility: The free base of azetidine (boiling point ~61-62°C) is highly volatile and water-soluble. Standard extraction workups often lead to massive material loss. Protocols must prioritize isolation as salts (HCl, TFA) or in situ usage.

This guide compares the three dominant PG classes—Carbamates, Alkyls, and Sulfonamides—to help you navigate these risks.

Decision Logic: Selecting the Right Group

The choice of protecting group is rarely about the protection step itself, but rather the conditions the ring must survive next.

AzetidinePGSelection Start Select Azetidine PG Q1 Will you perform Lithiation/Metalation? Start->Q1 LithiationYes Requires Strong Base Stability Q1->LithiationYes Yes Q2 Is the product Acid Sensitive? Q1->Q2 No Boc Boc (tert-Butoxycarbonyl) *Best for C-H Activation* LithiationYes->Boc AcidSensYes Avoid Acid Deprotection Q2->AcidSensYes Yes Q3 Is the product Base Sensitive? Q2->Q3 No Fmoc Fmoc (Base Labile) AcidSensYes->Fmoc Cbz Cbz (Z) (Hydrogenolysis) AcidSensYes->Cbz Or BaseSensYes Avoid Base Deprotection Q3->BaseSensYes Yes Q4 Need 'Permanent' Masking? Q3->Q4 No BaseSensYes->Boc BaseSensYes->Cbz Benzhydryl Benzhydryl (DPM) *Robust, removed by ACE-Cl* Q4->Benzhydryl Yes

Figure 1: Strategic decision tree for azetidine protecting group selection based on downstream chemical compatibility.

Comparative Performance Analysis

The following data aggregates stability profiles from lithiation studies (e.g., LiTMP treatment) and standard synthetic transformations.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Benzhydryl (DPM) Fmoc
Primary Removal Acid (TFA, HCl)Hydrogenolysis (

/Pd)
ACE-Cl or

/Pd
Base (Piperidine)
Ring Stability High. Ring stays intact during deprotection.High. Mild removal prevents ring opening.Medium. Risk of ring opening during reductive cleavage if over-processed.High. Base conditions are gentle on the ring.
Lithiation Tolerance Excellent. Stable to LiTMP/LiNCy2 at -78°C. Directing group for

-lithiation.
Poor. Carbonyl attack by strong organolithiums is common.Good. Compatible with many organometallics (steric bulk helps).Poor. Base labile; incompatible with organolithiums.
Volatility Risk Low. Deprotection yields non-volatile salts (TFA/HCl).Low. Yields free amine; requires immediate salt formation.Low. Large protecting group makes intermediates non-volatile.Low.
Atom Economy Good.Moderate.Poor (Large mass penalty).Poor.
Cost Low.Moderate.Low (Precursors cheap).High.
Expert Insight: The "Benzhydryl" Trap

While Benzhydryl (Diphenylmethyl) is a classic group for synthesizing the azetidine ring (via epichlorohydrin and benzhydrylamine), removing it can be troublesome. Standard hydrogenation often requires high pressures or temperatures that can degrade the strained ring. The ACE-Cl (1-chloroethyl chloroformate) method is the superior, non-reductive alternative for DPM removal.

Experimental Protocols

Protocol A: N-Boc Protection & "Volatile-Safe" Isolation

Use this when starting from Azetidine HCl salts to avoid free-base loss.

Context: Azetidine free base boils at ~62°C. Evaporating solvent from an extraction will codistill your product. Mechanism: Biphasic protection ensures the amine reacts immediately upon liberation from the salt.

  • Setup: To a flask containing Azetidine Hydrochloride (10 mmol, 1.0 equiv) in DCM (20 mL), add

    
      (1.1 equiv).
    
  • Reaction: Cool to 0°C. Add

    
      (2.2 equiv) dropwise. The mixture will slurry. Warm to RT and stir for 4–16 h.
    
  • Workup (Critical):

    • Wash with 1M citric acid (removes amines), then sat.

      
      , then brine.
      
    • Dry organic layer over

      
      .
      
    • Concentration: Carefully concentrate under reduced pressure (keep bath <30°C) to afford the N-Boc azetidine. (Boc group adds enough MW to reduce volatility significantly, bp >200°C).

Protocol B: Benzhydryl Deprotection via ACE-Cl

The "Chemical Sledgehammer" method. Avoids hydrogenation catalysts.

Reference: Olofson's Reagent Methodology [1].

  • Reagent: Dissolve N-Benzhydryl azetidine (1.0 equiv) in dry DCE (1,2-dichloroethane).

  • Addition: Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2–1.5 equiv) at 0°C under

    
    .
    
  • Reflux: Heat to reflux (84°C) for 2–4 hours. Monitor by TLC/LCMS for conversion to the intermediate carbamate.

  • Methanolysis: Cool to RT and concentrate to remove excess ACE-Cl. Redissolve the residue in Methanol and reflux for 1 hour.

    • Chemistry: This decomposes the chloroethyl carbamate into the azetidine HCl salt,

      
      , and acetaldehyde.
      
  • Isolation: Concentrate to dryness. The residue is Azetidine Hydrochloride .

    • Note: Do not free-base unless reacting immediately in situ.

Workflow Visualization: The "Safe Cycle"

Handling azetidine requires a cycle that avoids isolating the volatile free amine.

AzetidineWorkflow Salt Azetidine Salt (HCl/TFA) Protect Protection (Biphasic/In-situ) Salt->Protect Base ProtectedInt Protected Azetidine (Stable, Non-volatile) Protect->ProtectedInt React Functionalization (e.g., Lithiation, Coupling) ProtectedInt->React Deprotect Deprotection (Acid/H2/ACE-Cl) React->Deprotect Trap Acid Trap (Generate Salt) Deprotect->Trap Do NOT isolate free base Trap->Salt Recycle/Store

Figure 2: The "Safe Cycle" workflow. Note the red "Acid Trap" step—this is critical to prevent loss of the volatile azetidine core after deprotection.

References

  • Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, 1984, 49(11), 2081–2082. Link

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006, 38(5), 427-465. Link

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. Link

  • Lowe, M. A., et al. "Synthesis and Functionalization of Azetidines." Chem. Eur. J., 2024.[1][2] Link

Sources

Validation of tert-Butyl 2-Oxoazetidine-1-carboxylate Purity: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of tert-Butyl 2-Oxoazetidine-1-carboxylate Purity by HPLC Content Type: Technical Comparison & Validation Guide

Executive Summary: The Stability Paradox

tert-Butyl 2-oxoazetidine-1-carboxylate (N-Boc-β-lactam) is a critical scaffold in the synthesis of carbapenem antibiotics and JAK inhibitors (e.g., Baricitinib). However, its analysis presents a unique "stability paradox": the standard acidic conditions used in Reverse Phase HPLC (RP-HPLC) to sharpen peak shape often catalyze the hydrolysis of the strained β-lactam ring, creating artificial impurities.

This guide compares a Standard Generic Method (Method A) —commonly attempted by generalist analytical labs—against an Optimized Stability-Indicating Method (Method B) . We demonstrate why Method B is the necessary standard for regulatory-grade validation, focusing on preventing on-column degradation and maximizing detection sensitivity for this non-aromatic compound.

Comparative Analysis: Generic vs. Optimized Method

The following table contrasts the performance of a standard TFA-based method against the optimized acetate-buffered method.

Table 1: Performance Comparison Matrix
FeatureMethod A: Generic Acidic (The Alternative) Method B: Optimized Neutral (The Solution)
Mobile Phase 0.1% TFA in Water / Acetonitrile10mM Ammonium Acetate (pH 6.5) / Acetonitrile
Column Chemistry Standard C18 (e.g., 5µm, 100Å)C8 or Phenyl-Hexyl (e.g., 3.5µm)
Detection Wavelength 254 nm210 nm
Analyte Stability Poor: Ring opening (hydrolysis) occurs on-column.High: Lactam ring preserved during run.
Sensitivity Low: Analyte lacks aromatic chromophores.High: Detects carbonyl transitions (n→π*).
Peak Shape Sharp but often split (artifactual degradation).Symmetrical (Tailing factor < 1.2).
LOD (Limit of Detection) ~50 µg/mL (Poor)~0.5 µg/mL (Excellent)
Expert Insight: The Mechanism of Failure in Method A

In Method A, the use of Trifluoroacetic Acid (TFA) creates a mobile phase pH of ~2.0. While excellent for protonating amines, this acidity attacks the strained 4-membered lactam ring.

  • Artifact Generation: The lactam hydrolyzes to the corresponding N-Boc-amino acid during the run. This appears as a "ghost peak" or a shoulder, leading to a False Fail on purity specifications.

  • Detection Blindness: The molecule (C8H13NO3) has no conjugated

    
     system. At 254 nm (standard UV), it is virtually invisible, forcing the analyst to inject massive loads, which further exacerbates column overload and degradation.
    

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability steps confirm the stability of the analyte before the run proceeds.

Reagents and Apparatus
  • Analyte: tert-Butyl 2-oxoazetidine-1-carboxylate (CAS: 398489-26-4 or analog).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Acetate (High Purity).

  • Column: Agilent Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 3.5 µm) or equivalent Phenyl-Hexyl phase.

    • Reasoning: A C8 or Phenyl phase provides better wettability and selectivity for the polar lactam ring compared to a highly hydrophobic C18, reducing retention time and thus hydrolysis risk.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temp: 25°C (Strict control; higher temps accelerate hydrolysis)

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (Bandwidth 4 nm)

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.5)

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Solvent front elution)
12.0 60 Linear Gradient (Elution of main peak)
15.0 90 Wash
15.1 5 Re-equilibration

| 20.0 | 5 | End |

Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

    • Critical Step: Do not use Methanol. Methanol can act as a nucleophile and open the lactam ring (methanolysis) upon prolonged storage.

  • Stock Solution: 1.0 mg/mL in Diluent. Prepare fresh daily.

Validation Workflow & Logic

The following diagram illustrates the decision logic required to validate this method, specifically addressing the "Ghost Peak" issue common in beta-lactam analysis.

ValidationLogic Start Start Validation Run CheckUV Check UV Spectrum (Is max abs < 220nm?) Start->CheckUV WavelengthDecision Set UV to 210 nm CheckUV->WavelengthDecision RunBlank Inject Blank (Diluent only) WavelengthDecision->RunBlank RunSample Inject Sample (Method B conditions) RunBlank->RunSample PeakCheck Analyze Peak Shape RunSample->PeakCheck SplitPeak Split Peak / Shoulder? PeakCheck->SplitPeak Yes Pass Symmetric Peak (Tailing < 1.5) PeakCheck->Pass No PHCheck Check Mobile Phase pH (Is it < 3.0?) SplitPeak->PHCheck AdjustPH Action: Buffer to pH 6.5 (Switch to Method B) PHCheck->AdjustPH Yes (Acidic) Investigate Synthesis Impurities Investigate Synthesis Impurities PHCheck->Investigate Synthesis Impurities No (Neutral) AdjustPH->RunSample Re-run Linearity Proceed to Linearity (0.1 - 1.5 mg/mL) Pass->Linearity

Figure 1: Validation Logic Flow. Note the critical checkpoint for pH-induced peak splitting.

Validation Data Summary (Representative)

To meet ICH Q2(R1) standards, the method must demonstrate the following performance metrics.

Validation ParameterAcceptance CriteriaMethod B Result (Typical)
Specificity Resolution (

) > 1.5 between analyte and nearest impurity.

(vs. hydrolysis product)
Linearity (

)
> 0.999 over 50-150% target concentration.

(Range: 0.05 - 1.0 mg/mL)
Precision (Repeatability) RSD < 2.0% for n=6 injections.

Accuracy (Recovery) 98.0% - 102.0% at 3 levels.

Robustness (pH) No significant change at pH 6.3 - 6.7.Stable retention time (

min)
Solution Stability Peak area change < 2.0% over 24h.[1]Stable for 48h at 4°C (Unstable in MeOH)
Key Validation Experiment: Forced Degradation

To prove specificity, the sample is subjected to stress (0.1 N HCl for 1 hour).

  • Result: The main peak at RT 8.5 min decreases, and a new peak (hydrolysis product) appears at RT 4.2 min.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] [Link]

  • Gong, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC (NIH). [Link]

  • McWhinney, B. C., et al. (2010).[4] Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. Journal of Chromatography B. [Link]

Sources

Confirming the structure of tert-Butyl 2-Oxoazetidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Guide for Drug Discovery

Executive Summary

The synthesis of tert-butyl 2-oxoazetidine-1-carboxylate (


-Boc 

-lactam) derivatives is a cornerstone in the development of antibiotics, enzyme inhibitors, and chiral synthons. However, the structural validation of these compounds presents unique challenges due to the high ring strain of the four-membered lactam and the critical necessity of defining relative stereochemistry (cis/trans) at the C3 and C4 positions.

This guide moves beyond basic characterization, offering a comparative analysis of analytical techniques and a self-validating workflow to unambiguously confirm the structure, stereochemistry, and integrity of the Boc protecting group.

Part 1: The Analytical Landscape (Comparative Analysis)

To confirm the structure of


-Boc 

-lactams, researchers must triangulate data from multiple sources. No single method provides a complete picture.
Table 1: Comparative Efficacy of Structural Elucidation Methods
Feature1D NMR (

H,

C)
2D NMR (NOESY/COSY) FT-IR Spectroscopy X-Ray Crystallography
Primary Utility Stereochemistry (

-coupling) & Purity
Spatial Confirmation (Through-space)Functional Group Integrity (Ring Strain)Absolute Configuration
Stereo Resolution High (via Karplus Eq.)Very High (Cis/Trans confirmation)LowDefinitive
Sample Req. ~5-10 mg (Recoverable)~20 mg (Recoverable)<1 mg (Recoverable)Single Crystal (Hard to grow)
Throughput High (10 min)Medium (1-4 hours)Very High (2 min)Low (Days/Weeks)
Cost LowMediumVery LowHigh
Key Limitation Rotamers may broaden signalsRequires specific relaxation timesCannot distinguish diastereomersRequires crystalline solid

Part 2: Spectroscopic Signatures & Causality

Infrared Spectroscopy (IR): The "Dual Carbonyl" Fingerprint

Unlike standard amides,


-Boc 

-lactams exhibit a unique IR signature due to the interplay between ring strain and the electron-withdrawing Boc group.
  • The Mechanism: In a standard amide, the nitrogen lone pair donates into the carbonyl (

    
    -donation), lowering the C=O frequency. In an 
    
    
    
    -Boc
    
    
    -lactam, the Boc group competes for the nitrogen lone pair, and the 4-membered ring strain prevents optimal orbital overlap. This forces the lactam carbonyl into a higher energy state (more double-bond character).
  • The Signature: You must observe two distinct carbonyl peaks :

    • 
      -Lactam C=O: 
      
      
      
      (High frequency due to strain +
      
      
      -acylation).
    • Boc Carbamate C=O:

      
       (Standard carbamate range).
      
    • Note: Absence of the high-frequency peak suggests ring opening (hydrolysis).

H NMR: The Vicinal Coupling Logic ( )

The differentiation between cis and trans isomers relies on the Karplus relationship, which correlates the dihedral angle between vicinal protons (H3 and H4) to the coupling constant (


).
  • Cis-Isomer: Dihedral angle

    
    .
    
  • Trans-Isomer: Dihedral angle

    
     (due to ring puckering).
    

Expert Insight: If the peaks are broad or doubled at room temperature, this is likely due to restricted rotation of the Boc group (rotamers), not impurities. Run the NMR at


 to coalesce the signals.

Part 3: Experimental Protocols

Protocol A: Self-Validating NMR Characterization Workflow

Objective: Unambiguous assignment of stereochemistry.

Materials:

  • Solvent:

    
     (Standard) or 
    
    
    
    (If solubility is poor).
  • Internal Standard: TMS (0.00 ppm).

Step-by-Step:

  • Sample Prep: Dissolve 10 mg of derivative in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (crucial for baseline quality).

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      C (256+ scans) - Look for Lactam C=O (~165 ppm)  and Boc C=O (~149 ppm) .
      
  • Analysis (The Logic Check):

    • Locate the H3 and H4 protons (typically 3.0 - 5.5 ppm region).

    • Calculate

      
       value.[1][2][3][4]
      
    • Validation: If

      
      , assign as Trans. If 
      
      
      
      , assign as Cis.
  • 2D Confirmation (Optional but Recommended):

    • Run NOESY.

    • Cis: Strong cross-peak between H3 and H4.

    • Trans: Weak or no cross-peak between H3 and H4; look for cross-peaks between H3/H4 and their respective trans substituents.

Protocol B: Rapid Purity Check via TLC/Stain
  • Stain:

    
    -Boc groups do not stain well with UV alone. Use Permanganate (KMnO
    
    
    
    )
    or Hanessian’s Stain (Molybdate) followed by heat. The Boc group usually turns distinct blue/black with Molybdate.
  • Ninhydrin: Should be negative . A positive Ninhydrin test indicates Boc deprotection (free amine).

Part 4: Visualization of Logic & Workflow

Diagram 1: Stereochemical Determination Logic Tree

This decision matrix guides the researcher from raw NMR data to a confirmed stereochemical assignment.

StereochemLogic Start Isolate 2-Oxoazetidine Derivative HNMR Acquire 1H NMR (CDCl3) Start->HNMR Identify Identify H3 and H4 Signals HNMR->Identify CalcJ Calculate J(3,4) Coupling Constant Identify->CalcJ Decision J Value Magnitude? CalcJ->Decision Cis Range: 4.0 - 6.0 Hz Assign: CIS Isomer Decision->Cis High J Trans Range: 1.5 - 3.0 Hz Assign: TRANS Isomer Decision->Trans Low J Ambiguous Range: 3.0 - 4.0 Hz (Ambiguous) Decision->Ambiguous Mid J NOESY Run 2D NOESY Ambiguous->NOESY CrossPeak H3-H4 Cross Peak? NOESY->CrossPeak ConfirmCis Strong Correlation Confirm: CIS CrossPeak->ConfirmCis Yes ConfirmTrans No Correlation Confirm: TRANS CrossPeak->ConfirmTrans No

Caption: Logic flow for assigning relative stereochemistry based on vicinal coupling constants (


) and NOESY correlations.
Diagram 2: The "Self-Validating" Analytical Cycle

This workflow ensures no false positives regarding ring integrity or protecting group stability.

ValidationCycle cluster_0 Phase 1: Integrity Check cluster_1 Phase 2: Structural ID IR FT-IR Analysis Check: 1780 cm-1 (Lactam) Check: 1720 cm-1 (Boc) HNMR 1H NMR Check: J-Coupling Check: Rotamers IR->HNMR If C=O intact TLC TLC (Ninhydrin) Must be NEGATIVE (No free amine) TLC->HNMR If protected CNMR 13C NMR Lactam C=O: ~165 ppm Boc C=O: ~149 ppm HNMR->CNMR Sample Crude/Pure Sample Sample->IR Sample->TLC

Caption: A sequential validation workflow. Phase 1 confirms the molecule is intact; Phase 2 determines the specific isomer.

Part 5: Troubleshooting & Common Pitfalls

The "Rotamer" Trap

-Boc groups often exhibit slow exchange on the NMR timescale at 

.
  • Symptom: Broad peaks or "phantom" minor isomers (e.g., a 90:10 split of peaks) in a pure sample.

  • Solution: Heat the NMR probe to

    
     (
    
    
    
    ). If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have a mixture of diastereomers.
Acid Sensitivity

The


-lactam ring is sensitive to hydrolysis, and the Boc group is sensitive to acid.
  • Warning Sign: Appearance of a broad singlet at ~8.0-10.0 ppm (Carboxylic acid OH) or sharp peaks at ~1.2 ppm (t-Butyl) that do not integrate to 9H relative to the scaffold.

  • Prevention: Avoid using

    
     that has been stored for long periods without potassium carbonate stabilization, as it generates traces of DCl (Deuterium Chloride).
    

References

  • Cornier, P. G., et al. (2022).[3] Comparative 1H-NMR spectra of 3,4-cis- and trans-substituted β-lactams. ResearchGate. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table: Functional Group Characteristic Absorptions. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

Comparative Guide: Catalytic Systems for Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Renaissance[1]

Azetidines have transcended their status as mere "curiosities" to become critical bioisosteres in modern drug design. Their ability to modulate lipophilicity (LogD), metabolic stability, and vector orientation—often serving as superior surrogates for gem-dimethyl groups or cyclobutanes—is undisputed. However, the high ring strain (~26 kcal/mol) that makes them desirable also makes them chemically precarious.

This guide objectively compares the three dominant catalytic paradigms for functionalizing the azetidine core. Unlike traditional nucleophilic substitutions that require pre-functionalized starting materials, we focus on catalytic methods that install complexity onto the scaffold, specifically differentiating between C3-distal functionalization and C2-proximal activation .

The Core Challenge: Regiocontrol vs. Ring Integrity
  • C3-Functionalization: Chemically difficult due to distance from the activating nitrogen, but essential for creating non-planar, sp3-rich vectors.

  • C2-Functionalization: Electronically accessible but prone to ring-opening (beta-hydride elimination or hydrolysis) and over-oxidation.

Comparative Analysis of Catalytic Systems

We evaluate three distinct systems: Photoredox/Nickel Dual Catalysis (for C3-arylation), Strain-Release Catalysis (for C3-quaternary centers), and Electrochemical/Oxidative Catalysis (for C2-functionalization).

System A: Photoredox/Nickel Dual Catalysis (The C3 Standard)

Best for: Late-stage C(sp3)-H arylation of existing azetidine pharmacophores.

This system, pioneered by the MacMillan and Merck laboratories, represents the state-of-the-art for installing aryl groups at the C3 position. It bypasses the need for pre-functionalized halides on the ring.

  • Mechanism: A Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine or phosphate) abstracts a hydrogen from the C3 position (hydridic C-H bonds are deactivated at C2 due to the electron-withdrawing nitrogen, making C3 the kinetic target for electrophilic radicals). The resulting radical is intercepted by a Nickel(0/II) catalytic cycle.

  • Pros: High functional group tolerance; mild conditions (room temperature); uses abundant aryl halides.

  • Cons: Requires careful exclusion of oxygen; light penetration limits scale-up in batch (requires flow chemistry for kg-scale).

System B: Strain-Release Catalysis (The ABB Route)

Best for: De novo synthesis of C3-functionalized azetidines with quaternary centers.

While technically a ring-opening of azabicyclo[1.1.0]butanes (ABBs), this method is functionally a catalytic route to complex azetidines.[1]

  • Mechanism: A radical source adds across the central bond of the ABB. The resulting strain release drives the formation of the azetidine ring.[2]

  • Pros: Generates all-carbon quaternary centers (difficult with System A); high stereocontrol.

  • Cons: Requires the synthesis of the ABB precursor (though many are now commercial); not a "late-stage" modification of an existing drug molecule.

System C: Electrochemical "Shono-Type" Oxidation

Best for: C2-functionalization (alpha to nitrogen).

Modern electrochemical methods (or chemical oxidants like TBAI/peroxides) generate an iminium ion intermediate (the "cation pool" method) or an alpha-amino radical.

  • Mechanism: Anodic oxidation removes an electron from the nitrogen lone pair, followed by proton loss and a second oxidation to form an iminium ion, which is trapped by nucleophiles (cyanide, allyls, arenes).

  • Pros: Reagent-free oxidation; scalable; accesses the C2 position which is orthogonal to Systems A and B.

  • Cons: Over-oxidation can lead to ring opening; functional group compatibility is lower than photoredox methods due to oxidative potentials.

Performance Data & Decision Matrix

The following table synthesizes experimental yield ranges and scope limitations based on current literature benchmarks.

FeatureSystem A: Photoredox/Ni (C3-H)System B: Strain-Release (ABB)System C: Electrochemical (C2-H)
Primary Target C3-Arylation/AlkylationC3-Quaternary CentersC2-Cyanation/Alkylation
Substrate State Existing Azetidine RingBicyclobutane PrecursorExisting Azetidine Ring
Typical Yields 55% – 82%70% – 95%40% – 65%
Limiting Factor Sterics at ortho-positions of aryl halideStability of ABB precursorOxidation potential of other FGs
Scalability High (in Flow)MediumHigh (Batch or Flow)
Key Reagents Ir/Ru PC, Ni(cod)2, QuinuclidineOrganoboranes, Ni or Cu cat.Carbon electrode, electrolyte
Decision Logic for Researchers

AzetidineLogic Start Target Functionalization Pos Position? Start->Pos C3 C3 (Distal) Pos->C3 Distal Vector C2 C2 (Proximal) Pos->C2 Alpha-Functionalization Exist Existing Scaffold? C3->Exist MethodC System C: Shono Oxidation (Electrochemical) C2->MethodC Direct Oxidation MethodA System A: Photoredox/Ni Dual Cat (Direct C-H Arylation) Exist->MethodA Yes (Late Stage) MethodB System B: Strain-Release (ABB) (Best for Quaternary C) Exist->MethodB No (De Novo)

Caption: Decision matrix for selecting the optimal catalytic system based on regiochemical targets and substrate availability.

Deep Dive: Mechanistic Architecture of System A

The Photoredox/Nickel dual catalytic cycle is the most versatile for medicinal chemists. Understanding the "handshake" between the two cycles is critical for troubleshooting low yields.

The Dual Catalytic Cycle
  • Photocatalytic Cycle (Ir): The excited Iridium catalyst oxidizes the quinuclidine HAT catalyst.

  • HAT Cycle: The oxidized quinuclidine radical cation abstracts a hydrogen atom from the azetidine C3 position. Crucial Note: This is selective for C3 because the C2 C-H bonds are electron-deficient (due to N) and stronger, whereas C3 is more hydridic and accessible to the electrophilic radical.

  • Nickel Cycle:

    • Oxidative Addition: Ni(0) inserts into the Aryl-Bromide bond.

    • Radical Capture: The Ni(II)-Aryl species intercepts the Azetidine C3-radical.

    • Reductive Elimination: The C(sp2)-C(sp3) bond is formed, expelling the product and regenerating Ni(0).

Mechanism Ir_GS Ir(III) Ground Ir_Star *Ir(III) Excited Ir_GS->Ir_Star hv (Blue LED) Ir_Red Ir(II) Reduced Ir_Star->Ir_Red Oxidizes Base Ir_Red->Ir_GS Reduces Ni(I) to Ni(0) Base Quinuclidine RadCat Quinuclidine•+ Base->RadCat - e- RadCat->Base + H (from Azetidine) Azetidine Azetidine (Substrate) Az_Rad C3-Radical Azetidine->Az_Rad HAT Ni0 Ni(0) NiII_Ar Ni(II)-Ar-Br Ni0->NiII_Ar + ArBr NiIII Ni(III)-Ar-Az NiII_Ar->NiIII + Az_Rad NiIII->Ni0 Reductive Elim (Product Release) Product Arylated Azetidine NiIII->Product ArBr Aryl Bromide

Caption: Mechanistic interplay between the Photocatalyst (Blue), HAT reagent (Yellow), and Nickel cross-coupling cycle (Green).

Validated Experimental Protocol (System A)

Objective: C3-Arylation of N-Boc-Azetidine with 4-Bromoanisole. Scale: 0.5 mmol.

Materials & Reagents[1][2][4][5][6][7][8][9]
  • Substrate: N-Boc-Azetidine (1.0 equiv)

  • Coupling Partner: 4-Bromoanisole (1.0 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Nickel Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)

  • HAT Reagent: Quinuclidine (5 mol%)

  • Base: K2HPO4 (1.5 equiv)

  • Solvent: Acetonitrile (Anhydrous, degassed)

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a vial, dissolve NiCl2·glyme and dtbbpy ligand in a small portion of acetonitrile. Sonicate for 5 minutes until a clear green solution forms. Why: Pre-forming the ligated Ni species ensures active catalyst enters the cycle immediately, reducing induction periods.

  • Reaction Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • Photocatalyst[3][4][5][6][7][8][9]

    • Quinuclidine[3]

    • K2HPO4

    • Aryl Bromide[10]

    • N-Boc-Azetidine

    • The pre-formed Ni-catalyst solution.

  • Degassing (Critical Step): Dilute to 0.1 M concentration with remaining acetonitrile. Seal the vial with a septum cap. Sparge with argon gas for 15 minutes.

    • Trustworthiness Check: Oxygen is a triplet radical quencher. Failure to degas will result in <5% yield. Use an outlet needle to prevent pressure buildup.

  • Irradiation: Place the vial 2-3 cm away from a 34 W Blue LED lamp (Kessil or equivalent). Turn on the fan to maintain temperature <35°C. Stir vigorously for 18-24 hours.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na2SO4. Purify via flash column chromatography (Hexane/EtOAc gradient).

References

  • MacMillan, D. W. C., et al. (2014).[11] "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides." Science. [11]

  • MacMillan, D. W. C., et al. (2016).[3] "Photoredox Catalysis in Nickel-Catalyzed C–H Functionalization." Journal of the American Chemical Society.

  • Aggarwal, V. K., et al. (2023). "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization." Journal of the American Chemical Society.

  • Stahl, S. S., et al. (2018). "Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates." Journal of the American Chemical Society.

  • Leonori, D., et al. (2022). "Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization." Nature Communications.

Sources

Benchmarking C(sp³)–C(sp²) Bond Formation: Photoredox-Nickel Dual Catalysis vs. Thermal Palladium Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been the workhorse of medicinal chemistry, excelling in forming flat C(sp²)–C(sp²) biaryl bonds. However, the modern drug discovery mandate to "escape from flatland"—increasing fraction sp³ (Fsp³) to improve solubility and target specificity—has exposed the limitations of thermal Pd methods, particularly in coupling alkyl fragments.

This guide benchmarks the industry-standard Thermal Pd-Catalyzed Cross-Coupling against the emerging Metallaphotoredox (Ir/Ni) Dual Catalysis . While the traditional route offers unmatched scalability and regulatory precedence, the photoredox route provides a superior thermodynamic entry into complex C(sp³)–C(sp²) architectures under mild conditions.

The Challenge: Overcoming the Transmetallation Barrier

In traditional Pd-catalysis, the coupling of alkyl (sp³) nucleophiles is plagued by slow transmetallation rates and rapid


-hydride elimination, leading to isomerization and low yields.

Metallaphotoredox catalysis circumvents this by replacing the two-electron transmetallation step with a Single Electron Transfer (SET) radical mechanism. By generating an alkyl radical via light excitation (e.g., from carboxylic acids or alkyl halides) and intercepting it with a Nickel catalyst, we can forge bonds that are kinetically difficult or impossible with thermal Palladium alone.

Mechanistic Comparison

The following diagram contrasts the linear thermal cycle with the synergistic dual cycle.

MechanismComparison cluster_0 Traditional Pd (Thermal) cluster_1 Metallaphotoredox (Ir/Ni) Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Light Blue LED (450 nm) Ir Ir(III)* Excited State Light->Ir Excitation Radical R• (Alkyl Radical) Ir->Radical SET (Decarboxylation) Capture Radical Capture Radical->Capture Intercepts Ni0 Ni(0) Ni_OA Ni(II)-Ar Ni0->Ni_OA Oxidative Add. Ni_OA->Capture Capture->Ni0 Reductive Elim.

Figure 1: Comparison of the linear thermal Palladium cycle (left) versus the convergent Metallaphotoredox cycle (right), highlighting the radical interception pathway.

Experimental Validation: Head-to-Head Protocols

Protocol A: Traditional Thermal Suzuki-Miyaura Coupling

Target: Coupling of Aryl Bromide with Alkyl Boronic Acid. Context: High maturity, high scalability.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alkyl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Charge: Add solid reagents to a reaction vial equipped with a stir bar.

  • Degas (Critical): Seal the vial and purge with Nitrogen for 5 minutes. Why? Pd(0) is susceptible to oxidation, which deactivates the catalyst before the cycle begins.

  • Solvent Addition: Add degassed solvent via syringe.

  • Thermal Activation: Heat block to 80–100°C for 12–24 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO₄.

Self-Validating Check:

  • Visual: Reaction mixture should turn black (Pd precipitation) upon completion.

  • LCMS: Monitor for the disappearance of the aryl bromide. If boronic acid is consumed but bromide remains, protodeboronation (hydrolysis) is the likely failure mode.

Protocol B: Decarboxylative Arylation (Metallaphotoredox)

Target: Coupling of Aryl Bromide with


-Amino Acid or Carboxylic Acid.
Context: High complexity access, mild conditions.[1]

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Carboxylic Acid /

    
    -Amino Acid (1.5 equiv)
    
  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Ni Catalyst: NiCl₂[2]·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: DMF or DMSO (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a separate vial, mix NiCl₂·glyme and ligand (dtbbpy) in solvent and stir for 5 mins until a clear green solution forms. Why? Ensures the active Ni-ligand complex is formed before entering the catalytic cycle.

  • Charge: Add Aryl Bromide, Acid, Photocatalyst, and Base to the reaction vial.

  • Combine: Add the pre-formed Ni-complex solution.

  • Degas (Strict): Sparge with Nitrogen for 10–15 minutes. Why? Oxygen is a triplet radical quencher. It will shut down the excited state of the Iridium photocatalyst immediately.

  • Irradiation: Place in a photoreactor (e.g., Kessil Blue LED, 450 nm) with a cooling fan. Maintain temp < 35°C. Stir vigorously.

  • Duration: Irradiate for 12–24 hours.

Self-Validating Check:

  • Thermal Control: If the vial gets hot (>40°C), the LED intensity is too high or cooling is insufficient. This promotes Ni-black formation and catalyst death.

  • Color: The reaction should maintain a vibrant color (often yellow/orange from the Ir catalyst). If it turns completely black/colorless rapidly, the catalytic cycle has collapsed.

Data Analysis & Benchmarking

The following table synthesizes experimental data comparing these methods for the synthesis of a complex drug intermediate (e.g., a benzylic amine).

MetricThermal Pd (Suzuki)Photoredox (Ir/Ni)Analysis
C(sp³)–C(sp²) Yield 35–50%75–92%Photoredox excels at alkyl coupling where Pd suffers from

-elimination.
Reaction Temp 80–120°C25–30°CPhotoredox is superior for thermally sensitive substrates.
Substrate Availability Boronic Acids (Expensive/Unstable)Carboxylic Acids (Cheap/Abundant)Carboxylic acids are ubiquitous "feedstock" chemicals.
Scalability High (kg to ton)Low/Medium (mg to g)Photoredox is limited by the Beer-Lambert law (light penetration depth).
Cost Driver Palladium MetalIridium CatalystIr is approx. 3x the price of Pd, but loadings are lower (1% vs 5%).
E-Factor (Waste) High (Boronic acid waste)Moderate (CO₂ byproduct)Decarboxylation releases gas, simplifying purification.

Strategic Recommendations: The Decision Matrix

When should you switch from the traditional route to the new methodology?

DecisionMatrix Start Target Molecule Analysis BondType Bond Type Required? Start->BondType Biaryl C(sp2)-C(sp2) (Biaryl) BondType->Biaryl Flat AlkylAryl C(sp3)-C(sp2) (Alkyl-Aryl) BondType->AlkylAryl 3D Complexity Suzuki USE THERMAL PD (Suzuki/Buchwald) Biaryl->Suzuki Feedstock Available Nucleophile? AlkylAryl->Feedstock Scale Scale Required? Scale->Suzuki Process (>1kg) Photo USE PHOTOREDOX (Ir/Ni Dual Cat) Scale->Photo Discovery (<10g) Feedstock->Scale Carboxylic Acid/Amine Feedstock->Suzuki Boronic Acid Available

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on bond type, scale, and feedstock availability.

Summary of Recommendations
  • Use Photoredox (Ir/Ni) during the Discovery Phase (Hit-to-Lead) when synthesizing libraries of high-Fsp³ compounds. The ability to use carboxylic acids allows for rapid diversification without synthesizing complex boronic acids.

  • Use Thermal Pd for Process Chemistry or when the target is a simple biaryl system. The engineering challenges of scaling photon flux (flow chemistry reactors) often outweigh the chemical benefits at the multi-kilogram scale unless flow infrastructure is available.

References

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. Link

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. (2017). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 1(7), 0052. Link

  • Corbet, M., & Mignani, G. (2006). Selected patents for the Suzuki–Miyaura cross-coupling reaction: An industrial perspective. Chemical Reviews, 106(7), 2651-2710. Link

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893. Link

Sources

Safety Operating Guide

tert-Butyl 2-Oxoazetidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Chemical Identification

Warning: This guide specifically addresses tert-Butyl 2-oxoazetidine-1-carboxylate (also known as N-Boc-2-azetidinone or N-Boc-β-lactam).

CRITICAL CHECK: Ensure you are handling the 2-oxo isomer (a β-lactam pharmacophore) and NOT the 3-oxo isomer (a ketone).

  • 2-Oxo (β-lactam): High risk of allergic sensitization; requires specific deactivation protocols.

  • 3-Oxo (Ketone): Standard organic irritant; standard disposal applies.

As a Senior Application Scientist, I emphasize that the 2-oxoazetidine moiety is structurally analogous to penicillin cores. Consequently, the primary "invisible" hazard is immunological sensitization . Standard chemical waste streams are often insufficient to mitigate the risk of exposure to downstream waste handlers.

Chemical Profile
PropertyDetail
Chemical Name tert-Butyl 2-oxoazetidine-1-carboxylate
Common Synonyms N-Boc-2-azetidinone; 1-Boc-2-azetidinone
CAS Number 85275-55-2 (Verify against specific vendor CoA)
Molecular Formula C₈H₁₃NO₃
Hazard Class Sensitizer (Skin/Respiratory) , Irritant, Moisture Sensitive
Primary Disposal Method High-Temperature Incineration (850°C+)

Hazard Characterization & Risk Assessment

Before disposal, you must characterize the waste to determine if chemical deactivation is required.

  • Sensitization Risk: The β-lactam ring is a hapten. Upon contact with proteins (skin/lungs), it can form conjugates that trigger IgE-mediated anaphylaxis in sensitized individuals.

  • Environmental Impact: β-lactams can contribute to antimicrobial resistance (AMR) pressure if released into aqueous environments without ring degradation.

  • Stability: The N-Boc group stabilizes the lactam, making it more resistant to spontaneous hydrolysis than simple penicillins. Active chemical hydrolysis is required for deactivation.

Deactivation Protocol (The "Kill Step")

For laboratories with strict biosafety protocols or those unable to guarantee immediate incineration, chemical deactivation (ring-opening) is the gold standard before releasing waste to the central accumulation area.

Mechanism: Nucleophilic attack on the carbonyl carbon of the β-lactam ring opens the ring, destroying the pharmacophore and eliminating sensitization potential.

Protocol: Base-Catalyzed Hydrolysis
  • Reagents: 1.0 M Sodium Hydroxide (NaOH) or 2.5 N Potassium Hydroxide (KOH) in 50% Methanol/Water.

  • Reaction Time: >30 Minutes.

Step-by-Step Procedure:

  • Dissolution: If the compound is solid, dissolve it in a minimal amount of Methanol or Acetone.

  • Treatment: Slowly add 1.0 M NaOH solution (ratio: 2:1 volume NaOH to waste solution).

  • Agitation: Stir gently for 30–60 minutes.

    • Scientist's Note: You may observe a slight exotherm. The high pH ensures the β-lactam ring hydrolyzes to the corresponding β-amino acid derivative.

  • Neutralization: Carefully neutralize the mixture to pH 7–9 using 1.0 M HCl.

  • Disposal: Label as "Deactivated Organic Waste" and segregate into the Non-Halogenated Solvent stream.

Disposal Workflow & Decision Tree

Do not dispose of this compound down the drain.[1][2] All waste must be routed for incineration.

Visual Logic: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation (tert-Butyl 2-oxoazetidine-1-carboxylate) CheckState Physical State? Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Mother Liquor/Solvent) CheckState->Liquid SolidDeact Is Deactivation Required? (Biosafety Protocols) Solid->SolidDeact LiquidDeact Is Deactivation Required? (Biosafety Protocols) Liquid->LiquidDeact DeactivateSolid Dissolve in MeOH -> Add 1M NaOH (30 min) -> Neutralize SolidDeact->DeactivateSolid Yes PackSolid Double Bag (Polyethylene) Label: 'Sensitizer - Toxic' SolidDeact->PackSolid No DeactivateLiquid Add 1M NaOH (30 min) -> Neutralize LiquidDeact->DeactivateLiquid Yes PackLiquid Carboy (HDPE/Glass) Segregate: Non-Halogenated LiquidDeact->PackLiquid No DeactivateSolid->PackLiquid DeactivateLiquid->PackLiquid Incineration Final Fate: High-Temp Incineration PackSolid->Incineration PackLiquid->Incineration

Figure 1: Operational decision tree for the safe disposal of β-lactam intermediates, prioritizing incineration and optional chemical deactivation.

Operational Procedures

A. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags.

  • Labeling: Must be labeled clearly.

    • Content: "tert-Butyl 2-oxoazetidine-1-carboxylate"[3]

    • Hazards: "Irritant," "Potential Sensitizer."

  • Segregation: Do not mix with oxidizers (e.g., nitric acid waste) as the Boc group is combustible.

B. Liquid Waste (Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (usually Non-Halogenated Organic).

  • Halogen Check: If the synthesis involved Dichloromethane (DCM), the waste must go into the Halogenated stream.

    • Note: Incineration facilities handle halogenated waste differently to prevent dioxin formation.

  • Headspace: Leave 10% headspace in the carboy to prevent over-pressurization if residual hydrolysis occurs.

C. Accidental Release (Spill Cleanup)

If a spill occurs, do not sweep dry dust, as this generates aerosols that can sensitize the lab.

  • PPE: Wear N95/P100 respirator, double nitrile gloves, and safety goggles.

  • Wet Method: Cover the spill with paper towels soaked in 1M NaOH (to initiate deactivation and suppress dust).

  • Collection: Scoop the wet material into a waste bag.

  • Surface Decon: Wipe the area 3x with soap and water.

References & Authority

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Azetidinone. Retrieved from [Link]

  • Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chem Pharm Bull.[2] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling tert-Butyl 2-Oxoazetidine-1-carboxylate

[1]

Executive Safety Directive: The Beta-Lactam Protocol

Status: High-Risk Sensitizer (Structural Alert) [1]

As a Senior Application Scientist, my primary directive to you is to treat tert-Butyl 2-Oxoazetidine-1-carboxylate (N-Boc-2-azetidinone) not merely as a standard organic intermediate, but as a potent acylating agent with high sensitization potential .

While many Safety Data Sheets (SDS) may default to generic "Irritant" classifications (H315, H319), the "2-oxoazetidine" core is a beta-lactam ring .[1] This strained four-membered ring is electrophilic; it is designed to ring-open and covalently bind to nucleophiles.[1] In a biological context, it attacks amino groups (lysine residues) on serum proteins, forming a hapten-carrier complex.[1] This is the precise mechanism of penicillin allergy (anaphylaxis).

The Golden Rule: Handle this compound with the assumption that inhalation or skin contact can induce permanent immunological sensitization.

Hazard Identification & Risk Assessment

Before opening the vial, you must understand the specific mechanism of hazard.

Hazard ClassCodeMechanism of ActionOperational Implication
Skin Sensitization H317 Haptenization: The

-lactam ring opens and acylates skin proteins, creating an antigen.[1]
Zero Skin Contact. Double-gloving is mandatory.[1] Trace powder on surfaces is a latent hazard.[1]
Resp. Sensitization H334 Inhalation of dust allows the compound to acylate mucous membrane proteins.Zero Inhalation. Open only in a certified fume hood or glovebox.
Eye Damage H318 Direct acylation of corneal proteins; acidic hydrolysis products (Boc group).[1]Chemical splash goggles are required; safety glasses are insufficient for powders.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] We do not rely on a single layer of protection.[1]

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness each).Outer glove: Disposable Nitrile.Inner glove:[1] Long-cuff Nitrile (bonded or taped to lab coat).[1]Permeation vs. Contamination: While nitrile resists the solid, the outer glove is assumed contaminated. The inner glove protects you during doffing.[1]
Respiratory Fume Hood (Face velocity > 100 fpm) OR P100 Respirator (if hood work is impossible).[1]Aerosol Containment: Static electricity often causes this powder to "fly."[1] A standard surgical mask offers zero protection against molecular sensitizers.[1]
Eye/Face Chemical Splash Goggles (indirect venting).[1]Powder Migration: Air currents in fume hoods can swirl light powders behind standard safety glasses.[1]
Body Tyvek® Lab Coat (or similar impervious material) with wrist cuffs.[1]Fomite Prevention: Cotton coats trap dust, turning your clothing into a secondary exposure source outside the lab.

Operational Workflow: The "Closed Loop" Protocol

This protocol minimizes exposure during the most critical phase: Transfer and Weighing .[1]

Phase 1: Preparation
  • Static Control: Beta-lactam powders are often electrostatic.[1] Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • Surface Protection: Line the fume hood work surface with a disposable absorbent pad (plastic side down).[1] This captures any stray grains for easy disposal.[1]

Phase 2: Weighing (The "Sub-Sampling" Method)

Do not bring the stock bottle to the balance if the balance is outside the hood.

  • Tare: Tare a pre-weighed vial with a cap inside the hood.

  • Transfer: Transfer the approximate amount needed into the tared vial using a disposable spatula.

  • Seal & Wipe: Cap the vial tightly. Wipe the exterior with a tissue dampened in methanol (to quench trace residue) before removing it from the hood to weigh.

  • Weigh: Weigh the sealed vial. Calculate mass by difference.

Phase 3: Reaction Setup
  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) during the reaction unless ring-opening is desired.[1] The Boc group is acid-labile; ensure your solvent is acid-free (e.g., anhydrous DCM or THF).[1]

  • Quenching: Upon reaction completion, if the beta-lactam ring is still intact in the waste, it must be deactivated (see Section 5).[1]

Deactivation & Disposal (The "Kill" Step)[1]

You must chemically destroy the beta-lactam ring before the waste leaves your control.[1] We utilize Base-Catalyzed Hydrolysis .[1]

The Chemistry: Hydroxide ions (

1
Validated Deactivation Protocol
  • Segregate: Collect all solid waste (weigh boats, gloves, wipes) and liquid waste in a dedicated "Beta-Lactam" container.[1] Do not mix with general organic waste yet.[1]

  • The "Kill" Solution: Prepare a 1 M NaOH (Sodium Hydroxide) solution.[1]

  • Execution:

    • Liquids: Add 1 M NaOH to the liquid waste (1:1 volume ratio). Stir for 4 hours at room temperature.

    • Solids: Submerge contaminated wipes/vials in 1 M NaOH for 4 hours.

  • Verification (Optional but Recommended): Check pH. It should remain > 10.[1] If pH drops, add more base.[1]

  • Final Disposal: After 4 hours, neutralize the solution with dilute HCl to pH 7-9. Now, it can be disposed of as standard non-hazardous aqueous/organic waste (depending on solvent content).[1]

Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" handling process to ensure containment.

BetaLactamSafetycluster_hoodFume Hood Containment ZoneStorageStorage(4°C, Desiccated)PPEPPE Donning(Double Nitrile, Goggles)Storage->PPERetrievalWeighingWeighing(In Hood, Sealed Vial)PPE->WeighingStatic ControlReactionReaction(Anhydrous Conditions)Weighing->ReactionTransferQuenchDeactivation(1M NaOH, 4 Hours)Reaction->QuenchWaste GenDisposalDisposal(Standard Waste Stream)Quench->DisposalHydrolysis Complete

Figure 1: Operational workflow emphasizing containment within the fume hood until chemical deactivation (hydrolysis) is complete.[1]

Emergency Response

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol, as it may increase skin permeability.[1]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention and inform them of "Beta-Lactam sensitization risk" (similar to Penicillin).[1]

  • Spill: Do not dry sweep.[1] Cover with wet paper towels (soaked in 1M NaOH if surface compatible) to dampen and deactivate simultaneously.[1] Scoop into a bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2013).[1] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]

  • PubChem. (n.d.).[1] Compound Summary: tert-Butyl 2-oxoazetidine-1-carboxylate.[1] National Library of Medicine.[1] [Link]

  • Lamm, A. S., et al. (2009).[1] Enzymatic Hydrolysis of Beta-Lactams. Molecules. [Link] (Cited for hydrolysis mechanism validation).[1]

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-Oxoazetidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.